Amantadine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N |
|---|---|
Molecular Weight |
157.29 g/mol |
IUPAC Name |
2,2,8,8,9,9-hexadeuterioadamantan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |
InChI Key |
DKNWSYNQZKUICI-KETLRHEYSA-N |
Isomeric SMILES |
[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Amantadine-d6: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Amantadine-d6, a deuterated analog of the antiviral and anti-parkinsonian drug Amantadine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and isotopic labeling.
Introduction
Amantadine, a tricyclic primary amine, exerts its therapeutic effects through multiple mechanisms, most notably the inhibition of the M2 proton ion channel of the influenza A virus and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Deuterium-labeled compounds, such as this compound, are crucial tools in pharmaceutical research. The substitution of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and prolonged half-life. This compound is frequently utilized as an internal standard in pharmacokinetic and bioequivalence studies to accurately quantify amantadine concentrations in biological matrices.[3]
Synthesis of this compound
A potential pathway for the synthesis of this compound would involve the use of deuterated reagents at a key step. One such strategy could be the deuteration of adamantanone, a common precursor, followed by reductive amination.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for the synthesis of amantadine hydrochloride from 1-bromoadamantane has been reported and could be adapted.[4] For a deuterated synthesis, one might consider the use of deuterated sulfuric acid or other deuterated reagents in a similar multi-step synthesis.
Characterization of this compound
The structural integrity and purity of synthesized this compound are confirmed using a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the molecular weight of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁D₆N | [5] |
| Molecular Weight | 157.29 g/mol | [5] |
| Precursor Ion (m/z) | 158.0 | [6] |
| Product Ion (m/z) | 141.1 | [6] |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the atoms within the molecule. While specific spectra for this compound are not widely published, the expected shifts can be inferred from the spectra of unlabeled amantadine. The presence of deuterium would lead to the disappearance of corresponding proton signals in the ¹H NMR spectrum and potential changes in the multiplicity of adjacent carbon signals in the ¹³C NMR spectrum.
Reference NMR Data for Amantadine (Unlabeled):
| ¹H NMR (90 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration |
| CH | 2.05 | s | 3H |
| CH₂ | 1.76 - 1.42 | m | 12H |
| NH₂ | 1.28 | s | 2H |
Table 2: ¹H NMR Data for Amantadine.[7]
| ¹³C NMR | Chemical Shift (ppm) |
| C-1 | 52.5 |
| C-2 | 42.0 |
| C-3 | 36.5 |
| C-4 | 29.5 |
Table 3: ¹³C NMR Data for Amantadine.
Mechanism of Action and Signaling Pathways
Amantadine's therapeutic effects are attributed to its interaction with at least two key targets: the influenza A virus M2 proton channel and the NMDA receptor in the central nervous system.
Inhibition of Influenza A M2 Proton Channel
Amantadine blocks the M2 ion channel, a tetrameric protein in the influenza A virus envelope.[2] This channel is crucial for the influx of protons into the viral particle upon entry into the host cell's endosome. The resulting acidification is necessary for the uncoating of the viral ribonucleoprotein (RNP) complex, allowing it to enter the cytoplasm and initiate replication. By obstructing this channel, amantadine prevents viral uncoating and effectively halts the replication cycle.[8][9]
Caption: Amantadine's inhibition of the M2 proton channel.
NMDA Receptor Antagonism
In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor.[2] The NMDA receptor is a glutamate-gated ion channel that, when activated, allows the influx of calcium ions (Ca²⁺) into the neuron. This calcium influx is a critical component of synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Parkinson's disease. Amantadine binds within the ion channel of the NMDA receptor, blocking the flow of ions and thereby reducing excessive glutamatergic neurotransmission. This action is believed to contribute to its efficacy in treating Parkinson's disease and drug-induced extrapyramidal symptoms.
Caption: Amantadine's antagonism of the NMDA receptor.
Conclusion
This compound is an indispensable tool in modern pharmaceutical research, facilitating precise quantitative analysis and offering potential for modified pharmacokinetic properties. This guide has provided a detailed overview of its synthesis, characterization, and mechanisms of action. The presented data and diagrams are intended to support researchers in their endeavors to utilize and further investigate this important deuterated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0015051) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. Amantadine(768-94-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Amantadine-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amantadine-d6 is the deuterated form of Amantadine, an antiviral and antiparkinsonian drug. The substitution of six hydrogen atoms with deuterium isotopes makes this compound a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative analysis by mass spectrometry.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Data Presentation
Quantitative data for Amantadine and its deuterated analog are summarized below. Direct experimental values for all physicochemical properties of this compound are not widely published; therefore, values for Amantadine are provided as a close approximation. The effects of deuteration on these properties are discussed in the subsequent section.
Table 1: General Physicochemical Properties
| Property | Amantadine | This compound |
| Molecular Formula | C₁₀H₁₇N | C₁₀H₁₁D₆N[2] |
| Molecular Weight | 151.25 g/mol [3] | 157.29 g/mol [2] |
| CAS Number | 768-94-5 | 1219805-53-4[2] |
| Appearance | White crystalline powder | Powder[2] |
Table 2: Thermal and Solubility Properties
| Property | Amantadine | This compound |
| Melting Point | 180-192 °C[3] | Not explicitly reported; expected to be slightly different from Amantadine. |
| Boiling Point | Sublimes | Not explicitly reported; expected to be slightly different from Amantadine. |
| Solubility (in water) | Freely soluble (6290 mg/L)[3] | Not explicitly reported; expected to be similar to or slightly higher than Amantadine. |
| pKa | 10.58 (basic)[3] | Not explicitly reported; expected to be very similar to Amantadine. |
Effects of Deuteration on Physicochemical Properties
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can subtly influence the physicochemical properties of a molecule. These changes stem from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, and the increased molecular weight.
-
Melting and Boiling Points: The effect of deuteration on melting and boiling points can vary. For molecules with significant hydrogen bonding, deuteration can lead to stronger intermolecular forces and thus higher melting and boiling points, as seen with heavy water (D₂O)[4][5][6]. However, in other cases, changes in crystal lattice packing due to the shorter C-D bond can lead to either an increase or decrease in the melting point.[7]
-
Solubility: The effect of deuteration on solubility is not straightforward. Changes in intermolecular forces and crystal lattice energy can lead to either increased or decreased solubility in a given solvent.[8]
-
pKa: The effect on pKa is generally minimal as it is primarily determined by the electronic environment of the acidic or basic group, which is not significantly altered by isotopic substitution in the hydrocarbon backbone.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow range. This method determines the melting range of this compound.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is finely ground to ensure uniform heat distribution.[9][10]
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[12]
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[10]
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This protocol determines the solubility of this compound in water.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL).
Quantitative Analysis by NMR (qNMR)
Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a method for quantifying the amount of a substance in a sample by comparing the integral of a signal from the analyte with that of a certified internal standard.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: The ¹H NMR spectrum is acquired under conditions that ensure accurate integration, including a long relaxation delay (D1) to allow for complete spin relaxation.
-
Data Processing: The spectrum is processed (phasing, baseline correction) and the signals for both this compound and the internal standard are integrated.
-
Purity Calculation: The purity of the this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Quantitative Analysis by Mass Spectrometry (MS) with an Internal Standard
Principle: this compound itself is often used as an internal standard for the quantification of Amantadine in biological matrices. This protocol outlines the general workflow.
Methodology:
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma), a known amount of this compound (the internal standard) is added. The sample is then processed to extract the analyte and internal standard (e.g., protein precipitation followed by solid-phase extraction).
-
LC-MS/MS Analysis: The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analytes are separated by the LC column and then ionized and detected by the mass spectrometer.
-
Data Acquisition: The instrument is set to monitor specific precursor-to-product ion transitions for both Amantadine and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of Amantadine to the peak area of this compound against the concentration of Amantadine standards. The concentration of Amantadine in the unknown sample is then determined from this calibration curve.[13][14][15]
Mandatory Visualization
Mechanism of Action of Amantadine
Amantadine exerts its therapeutic effects through multiple mechanisms, primarily impacting dopaminergic and glutamatergic neurotransmission, and exhibiting antiviral activity against influenza A.[16][17][18]
References
- 1. This compound [myskinrecipes.com]
- 2. indiamart.com [indiamart.com]
- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. periodic trends - Why is the boiling point of heavy water higher than normal water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Heavy water - Wikipedia [en.wikipedia.org]
- 9. Melting Points: Preparing a Sample [chemedx.org]
- 10. google.com [google.com]
- 11. edisco.it [edisco.it]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. google.com [google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
Navigating the Labyrinth of Isotopic Purity and Stability: A Technical Guide to Amantadine-d6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the use of isotopically labeled compounds is indispensable. Among these, deuterated molecules such as Amantadine-d6 play a pivotal role in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays. The scientific utility of this compound is intrinsically linked to its isotopic purity and stability. This technical guide provides an in-depth exploration of the core principles and experimental methodologies for the characterization of this compound, ensuring its suitability for rigorous scientific applications.
Isotopic Purity Assessment: Unveiling the Isotopic Distribution
Isotopic purity is a critical parameter that defines the percentage of the deuterated analogue in relation to its non-deuterated and partially deuterated counterparts. A high isotopic purity is paramount for accurate and reproducible experimental outcomes. The determination of isotopic enrichment is primarily accomplished through Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes a typical isotopic distribution for a batch of this compound, presented for illustrative purposes.
| Isotopic Species | Molecular Formula | Mass (m/z) | Relative Abundance (%) |
| This compound | C₁₀H₁₁D₆N | 158.2 | > 98% |
| Amantadine-d5 | C₁₀H₁₂D₅N | 157.2 | < 1.5% |
| Amantadine-d4 | C₁₀H₁₃D₄N | 156.2 | < 0.5% |
| Amantadine-d0 | C₁₀H₁₇N | 152.2 | < 0.01% |
Experimental Protocols
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity and the specific sites of deuteration.
-
¹H NMR (Proton NMR): The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms the high isotopic enrichment.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of deuterium atoms.
Experimental Protocol: ¹H and ²H NMR for Isotopic Purity
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of 10-20 mg/mL in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Sufficient number of scans to achieve a high signal-to-noise ratio for residual proton signals.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the residual proton signals. Compare the integrals to a known internal standard to quantify the amount of non-deuterated species.
-
-
²H NMR Acquisition:
-
Spectrometer: Equipped with a deuterium probe.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters: Acquire the spectrum with appropriate spectral width and number of scans.
-
Data Processing: Process the data to observe the deuterium signals, confirming the positions of deuteration.
-
1.2.2. Mass Spectrometry (MS)
Mass spectrometry provides a highly sensitive method to determine the isotopic distribution of a compound by measuring the mass-to-charge ratio of its ions.
Experimental Protocol: LC-MS for Isotopic Distribution
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode to acquire the mass spectrum over a relevant m/z range (e.g., 150-165).
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of this compound and its lower deuterated isotopologues. Calculate the relative abundance of each species from the integrated peak areas.
-
Workflow for Isotopic Purity Determination
Amantadine-d6: A Technical Guide to Certificate of Analysis Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CofA) for Amantadine-d6. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to characterize this stable isotope-labeled internal standard.
Core Specifications
This compound is a deuterated form of Amantadine, a compound with antiviral and antiparkinsonian properties. In analytical and clinical settings, this compound serves as an invaluable internal standard for the quantification of Amantadine in biological matrices using mass spectrometry-based methods. Its use improves the accuracy and precision of analytical results by correcting for variations during sample preparation and analysis.
The following tables summarize the typical quantitative and qualitative specifications for a high-quality batch of this compound.
Table 1: General Properties
| Parameter | Specification |
| Chemical Name | Tricyclo[3.3.1.13,7]decan-2,2,8,8,9,9-d6-1-amine |
| Synonyms | (3s,5s,7s)-Adamantan-2,2,8,8,9,9-d6-1-amine |
| CAS Number | 1219805-53-4 |
| Molecular Formula | C₁₀H₁₁D₆N |
| Molecular Weight | 157.29 g/mol |
Table 2: Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | White to Off-White Solid |
| Solubility | Visual Inspection | Soluble in Methanol |
| Identity | Mass Spectrometry (MS) | Conforms to structure |
| Identity | ¹H-NMR Spectroscopy | Conforms to structure |
| Chemical Purity | HPLC-UV | ≥98.0% |
| Isotopic Purity | ¹H-NMR or Mass Spectrometry | ≥99 atom % D |
Note: The specifications presented here are representative of a typical high-quality batch of this compound and are not tied to a specific lot number.
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.
Appearance
-
Methodology: A sample of the this compound is placed on a clean, white surface and observed under adequate lighting. The color and physical form are documented.
Solubility
-
Methodology: A small, pre-weighed amount of this compound is added to a specified volume of a solvent (e.g., Methanol) in a clear glass vial. The mixture is agitated, and the solubility is observed and recorded.
Identity by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
Analysis: The sample solution is infused directly into the mass spectrometer or injected via a liquid chromatography system. The mass spectrum is acquired in positive ion mode.
-
Data Interpretation: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the theoretically calculated m/z for C₁₀H₁₁D₆N. The result should be within a narrow mass tolerance (e.g., ± 5 ppm).
Identity and Isotopic Purity by ¹H-NMR Spectroscopy
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Analysis: A standard ¹H-NMR spectrum is acquired.
-
Data Interpretation (Identity): The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for Amantadine. The absence of signals at the positions where deuterium has been incorporated confirms the deuteration pattern.
-
Data Interpretation (Isotopic Purity): The isotopic purity is determined by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal in the molecule.
Chemical Purity by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
-
Sample Preparation: A known concentration of this compound is prepared in the mobile phase.
-
Analysis: The sample is injected onto the HPLC column, and the chromatogram is recorded.
-
Data Interpretation: The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent front). The chemical purity is expressed as a percentage of the main peak area relative to the total peak area.
Visualizations
Quality Control Workflow for this compound
The following diagram illustrates the typical workflow for the quality control testing of this compound, from receipt of the synthesized material to the final release of the product with a Certificate of Analysis.
Caption: Quality Control Workflow for this compound.
Use of this compound as an Internal Standard
This diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative analysis, such as LC-MS/MS, for the determination of Amantadine in a biological sample.
Caption: Workflow for Quantitative Analysis using this compound.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Amantadine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Amantadine-d6, a deuterated isotopologue of Amantadine commonly used as an internal standard in quantitative bioanalysis. This document details the key mass spectral data, experimental protocols for its analysis, and visual representations of its fragmentation pathway and a typical analytical workflow.
Core Concepts in this compound Mass Spectrometry
This compound is an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to amantadine and its distinct mass, which allows for its differentiation from the unlabeled analyte. The fragmentation of this compound in a mass spectrometer provides a unique fingerprint that is essential for its selective detection and quantification.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₁D₆N |
| Molecular Weight | 157.29 g/mol |
| Synonyms | (3s,5s,7s)-Adamantan-2,2,8,8,9,9-d6-1-amine, 1-Adamantanamine-d6 |
Mass Spectrometry Fragmentation Pattern
Under positive ion electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺. Subsequent fragmentation in the collision cell of a tandem mass spectrometer results in the formation of characteristic product ions.
Quantitative Fragmentation Data
The following table summarizes the key quantitative data for the MS/MS fragmentation of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |
| 158.0 | 141.1 | 16.9 | NH₂D (Amino group with one deuterium) |
Note: The precursor ion m/z of 167.0 has also been reported, which may correspond to a different deuterated form of amantadine (e.g., Amantadine-d15) or a different adduct.[1]
Fragmentation Pathway
The primary fragmentation pathway of the protonated this compound molecule involves the neutral loss of the amino group. This process leads to the formation of a stable adamantyl cation.
Caption: Fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a Phenomenex Strata-X-C 33 µm solid phase extraction cartridge.
-
Load 200 µL of plasma sample to which this compound internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Synergi™ Hydro-RP C₁₈ (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 158.0 |
| Product Ion (m/z) | 141.1 |
| Collision Energy | A starting point of 22 eV (optimized for amantadine) is recommended and should be optimized for this compound. |
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a sample using this compound as an internal standard.
Caption: Experimental workflow for this compound analysis.
References
Amantadine-d6 vs. Non-Deuterated Amantadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amantadine, a molecule with a unique adamantane structure, has a rich history in medicine, initially as an antiviral agent and later for its significant role in managing symptoms of Parkinson's disease and other neurological conditions. Its primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of dopamine neurotransmission. This technical guide provides an in-depth comparison of the properties of non-deuterated amantadine and its deuterated analogue, amantadine-d6.
While this compound is extensively used as an internal standard in analytical and bioanalytical assays due to its mass difference, there is a notable absence of publicly available preclinical or clinical studies directly comparing its pharmacokinetic, pharmacodynamic, and therapeutic properties with non-deuterated amantadine. Therefore, this guide will present a comprehensive overview of the established properties of non-deuterated amantadine and discuss the theoretical implications of deuteration on its profile, based on established principles of kinetic isotope effects.
Introduction to Deuteration in Drug Development
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the metabolic profile of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
Potential advantages of deuteration include:
-
Reduced metabolism: Slower breakdown of the drug by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.
-
Increased half-life: The drug remains in the body for a longer period.
-
Improved pharmacokinetic profile: Potentially leading to less frequent dosing and more stable plasma concentrations.
-
Reduced formation of toxic metabolites: By altering metabolic pathways.
-
Increased efficacy and safety: As a result of the improved pharmacokinetic profile.
Comparative Properties: Amantadine vs. This compound
The following tables summarize the known quantitative data for non-deuterated amantadine. For this compound, the data is largely unavailable in the context of therapeutic use, as research has primarily focused on its application as an analytical standard.
Pharmacokinetic Properties
| Property | Non-Deuterated Amantadine | This compound | Source |
| Bioavailability | Well absorbed orally | Data not available | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | Data not available | [2] |
| Plasma Protein Binding | Approximately 67% | Data not available | [2] |
| Volume of Distribution (Vd) | 3 to 8 L/kg | Data not available | [2] |
| Metabolism | Minimally metabolized; one identified metabolite is an N-acetylated compound.[2] | Theoretically, deuteration could slow the minimal metabolism that occurs. | Theoretical |
| Elimination Half-Life | 16 ± 6 hours in healthy volunteers.[2] | Theoretically, could be longer than non-deuterated amantadine. | Theoretical |
| Excretion | Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion.[1][2] | Expected to be primarily excreted unchanged in the urine. | Theoretical |
Pharmacodynamic Properties
| Property | Non-Deuterated Amantadine | This compound | Source |
| Primary Mechanism of Action | Non-competitive NMDA receptor antagonist; modulates dopamine release and reuptake.[3][4][5] | Expected to have the same primary mechanism of action. | Theoretical |
| NMDA Receptor Binding Affinity (IC50) | In the low micromolar range.[6] | Data not available | |
| Effect on Dopamine Levels | Increases extracellular dopamine levels in the striatum.[3] | Data not available |
Signaling Pathways and Mechanism of Action of Amantadine
Amantadine's therapeutic effects are primarily attributed to its actions on the glutamatergic and dopaminergic systems.
NMDA Receptor Antagonism
Amantadine acts as a non-competitive antagonist at the NMDA receptor. By binding within the ion channel, it blocks the influx of Ca2+, thereby reducing excessive glutamatergic neurotransmission. This action is believed to be crucial for its efficacy in treating levodopa-induced dyskinesia in Parkinson's disease.[7][8]
Dopamine Modulation
Amantadine enhances dopaminergic neurotransmission through multiple mechanisms. It has been shown to increase the release of dopamine from presynaptic terminals and inhibit its reuptake, thereby increasing the concentration of dopamine in the synaptic cleft.[3] This dopaminergic effect contributes to its anti-parkinsonian properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the properties of amantadine and its deuterated analogue. Below are representative experimental protocols.
Pharmacokinetic Analysis in Plasma
Objective: To determine the concentration of amantadine in plasma over time.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitation agent (e.g., acetonitrile) containing a known concentration of the internal standard (this compound).
-
Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for amantadine and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of amantadine to this compound against the known concentrations of amantadine standards.
-
Determine the concentration of amantadine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
In Vitro NMDA Receptor Antagonism Assay
Objective: To determine the inhibitory potency of amantadine on NMDA receptor activity.
Methodology: Electrophysiology (Patch-Clamp)
-
Cell Culture: Use cells expressing NMDA receptors (e.g., primary neurons or a stable cell line).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the cultured cells.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply a solution containing NMDA and its co-agonist glycine to activate the NMDA receptors and elicit an inward current.
-
After establishing a stable baseline current, co-apply different concentrations of amantadine with the NMDA/glycine solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of amantadine.
-
Calculate the percentage of inhibition for each concentration of amantadine.
-
Plot the percentage of inhibition against the logarithm of the amantadine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Non-deuterated amantadine is a well-characterized drug with a clear mechanism of action and established pharmacokinetic and pharmacodynamic profiles. In contrast, this compound has been utilized almost exclusively as an analytical tool. The theoretical advantages of deuteration—namely, the potential for a slower rate of metabolism and an extended half-life—suggest that a deuterated version of amantadine could offer a differentiated therapeutic profile.
However, without direct comparative studies, the potential benefits of this compound remain speculative. Future research should focus on:
-
Comparative Pharmacokinetic Studies: Direct, head-to-head studies in animal models and humans to quantify the differences in absorption, distribution, metabolism, and excretion between amantadine and this compound.
-
Pharmacodynamic Comparisons: In vitro and in vivo studies to determine if deuteration alters the affinity for the NMDA receptor or the modulation of dopamine signaling.
-
Efficacy and Safety Profiling: Preclinical and clinical trials to assess the therapeutic efficacy and safety of this compound in relevant disease models and patient populations.
Such research is essential to determine if this compound could represent a meaningful therapeutic advancement over its non-deuterated counterpart.
References
- 1. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Amantadine increases the extracellular dopamine levels in the striatum by re-uptake inhibition and by N-methyl-D-aspartate antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sources and Bioanalytical Application of Amantadine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Amantadine-d6, a deuterated internal standard essential for the accurate quantification of the antiviral and anti-Parkinsonian drug amantadine. This document details commercially available sources, their reported specifications, and in-depth experimental protocols for the utilization of this compound in bioanalytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Availability of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following tables summarize the key information for sourcing this compound.
Table 1: Commercial Suppliers of this compound
| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Simson Pharma Limited | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |
| MedChemExpress | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |
| Pharmaffiliates | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |
| Clearsynth | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.3 |
| CymitQuimica | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |
| Cro Splendid Lab Private Limited | --INVALID-LINK-- | 1219805-53-4 | C₁₀H₁₁D₆N | 157.29 |
Table 2: Reported Specifications of Commercial this compound
| Supplier | Purity | Form | Additional Information |
| MedChemExpress | 98.10%[1] | Solid | Certificate of Analysis and SDS available on request. |
| Cro Splendid Lab Private Limited | 95%[2] | Powder | Analytical Grade. |
| Simson Pharma Limited | - | - | Accompanied by a Certificate of Analysis. |
| Pharmaffiliates | - | - | High purity. |
| Clearsynth | - | In Stock | - |
| CymitQuimica | - | Off-White Solid[3] | - |
Note: Purity and isotopic enrichment values are subject to batch-to-batch variability. It is imperative to obtain the Certificate of Analysis for the specific lot being purchased for accurate experimental work.
Experimental Protocols: Quantification of Amantadine in Human Plasma using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of amantadine in biological matrices, most commonly plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise results.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting amantadine and this compound from plasma, effectively removing proteins and other interfering substances.
Materials:
-
Human plasma samples
-
This compound (internal standard stock solution)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
10 mM Ammonium formate buffer (pH 3.0)
-
Cation-exchange SPE cartridges (e.g., Phenomenex Strata-X-C)[4]
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Spiking: To 200 µL of human plasma, add a known concentration of this compound working solution.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 10 mM ammonium formate buffer (pH 3.0).
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10 mM ammonium formate buffer (pH 3.0) to remove hydrophilic impurities, followed by a wash with 1 mL of methanol to remove lipophilic impurities.
-
Elution: Elute the amantadine and this compound from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Table 3: LC-MS/MS Parameters for Amantadine Quantification
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent[5] |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)[5] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[6] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Amantadine Transition | m/z 152.1 → 135.1[5] |
| This compound Transition | m/z 158.0 → 141.1[5] |
| Dwell Time | 200 ms |
Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of amantadine in a biological sample using this compound as an internal standard.
Caption: Experimental workflow for amantadine quantification.
Signaling Pathways
Amantadine's primary mechanism of action as an antiviral is the blockade of the M2 proton channel of the influenza A virus, inhibiting viral uncoating. In the context of Parkinson's disease, it is believed to act as a non-competitive NMDA receptor antagonist, leading to an increase in dopamine release and a reduction in its reuptake. As this compound is a stable isotope-labeled analogue used for analytical purposes, it does not have a distinct signaling pathway from amantadine and is not used to study signaling pathways directly. The relevant visualization for its use is the experimental workflow.
This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For the most accurate and reliable results, researchers should always refer to the specific documentation provided by the supplier and validate all analytical methods according to established regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indiamart.com [indiamart.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Amantadine in Human Plasma by LC-MS/MS with Amantadine-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma. The method utilizes amantadine-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A streamlined sample preparation procedure involving protein precipitation is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of amantadine.
Introduction
Amantadine is an antiviral and antiparkinsonian drug that requires sensitive and selective analytical methods for its determination in biological matrices.[1] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.[2][3][4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variability in sample processing and instrument response.[5] This application note presents a validated LC-MS/MS method for the determination of amantadine in human plasma, offering a simple, rapid, and reliable analytical solution.
Experimental
Materials and Reagents
-
Amantadine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (blank)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solutions
Stock solutions of amantadine and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation
A protein precipitation method is employed for sample preparation.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Alternatively, a solid-phase extraction (SPE) can be utilized for cleaner samples.[5][6]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
A summary of the LC conditions is provided in the table below.
| Parameter | Value |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[5] or similar |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | Isocratic elution with 80% B[5] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40 °C |
| Run Time | 2.5 - 3 minutes[2][5] |
Mass Spectrometry (MS) Conditions
The mass spectrometer was operated in the positive electrospray ionization mode. The specific precursor-to-product ion transitions for amantadine and this compound were monitored in Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Amantadine) | m/z 152.1 → 135.1[5] |
| MRM Transition (this compound) | m/z 158.0 → 141.1[5] |
| Collision Energy (Amantadine) | Optimized for the specific instrument |
| Collision Energy (this compound) | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation Data
The method was validated according to regulatory guidelines.[3] A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity Range | 0.50 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.9969[5] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[5] |
| Intra-batch Precision (%CV) | ≤ 5.42%[5] |
| Inter-batch Precision (%CV) | ≤ 5.42%[5] |
| Accuracy | 98.47% to 105.72%[5] |
| Extraction Recovery | 97.89% - 100.28%[5] |
| Matrix Effect | Minimal, with IS-normalized matrix factors between 0.981 and 1.012[5] |
Visualizations
Experimental Workflow
References
- 1. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS for Amantadine-d6 in Human Plasma
This document provides a detailed protocol for the quantification of Amantadine in human plasma using a sensitive and robust UPLC-MS/MS method. Amantadine-d6 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.
Introduction
Amantadine is an antiviral and antiparkinsonian drug. Monitoring its concentration in plasma is crucial to ensure therapeutic efficacy and avoid potential toxicity. This UPLC-MS/MS method offers high selectivity and sensitivity for the determination of amantadine in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample processing.
Experimental
-
Amantadine hydrochloride (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
Two primary methods for sample preparation are presented: protein precipitation and solid-phase extraction (SPE).
2.2.1. Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to a UPLC vial for analysis.
2.2.2. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.
-
Condition a Phenomenex Strata-X-C 33 µm SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[1]
-
To 200 µL of human plasma, add the internal standard, this compound.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to a UPLC vial for analysis.
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 80% B[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Source Temp | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Amantadine | 152.1 | 135.1 | 150 | 25 | 80 |
| This compound | 158.0 | 141.1 | 150 | 25 | 80 |
Note: The specific parameters for collision energy and declustering potential may require optimization on the instrument used.
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of amantadine to the internal standard (this compound) against the concentration of amantadine standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of amantadine in the quality control and unknown samples is then determined from the calibration curve.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.50 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9969[1] |
| Limit of Detection (LOD) | 0.18 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-batch Precision (%CV) | ≤ 5.42%[1] |
| Inter-batch Precision (%CV) | ≤ 5.42%[1] |
| Accuracy (%) | 98.47% to 105.72%[1] |
| Extraction Recovery | 97.89% - 100.28%[1] |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for Amantadine in human plasma.
Conclusion
The described UPLC-MS/MS method is a reliable and sensitive approach for the quantification of amantadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making it suitable for a variety of clinical and research applications. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as required sensitivity and sample throughput.
References
Application Note: Quantification of Amantadine in Human Plasma Using Amantadine-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of amantadine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with amantadine-d6 as an internal standard. The described method is sensitive, specific, and robust for bioequivalence, pharmacokinetic, and therapeutic drug monitoring studies.
Introduction
Amantadine is an antiviral and antiparkinsonian drug. Accurate and reliable quantification of amantadine in biological matrices is crucial for clinical and research purposes. This application note details a validated LC-MS/MS method for the determination of amantadine in human plasma, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Workflow
The overall experimental workflow for the quantification of amantadine in human plasma is depicted below.
Application Note: Bioequivalence Assessment of Amantadine Using a Validated LC-MS/MS Method with Amantadine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amantadine is an antiviral and antiparkinsonian drug for which bioequivalence studies are essential for the approval of generic formulations. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma. The use of a stable isotope-labeled internal standard, amantadine-d6, ensures high accuracy and precision by compensating for variability during sample preparation and analysis. The described method is suitable for pharmacokinetic and bioequivalence studies as per regulatory requirements.
Analytical Method
A highly sensitive and rapid LC-MS/MS method was developed for the determination of amantadine in human plasma. The following sections detail the validated methodology.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of amantadine and its internal standard were achieved using the following parameters:
| Parameter | Condition |
| LC System | Shimadzu Exion LC-20AD HPLC |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v) |
| Flow Rate | Not specified |
| MS System | QTRAP 5500 Mass Spectrometer |
| Ionization Mode | Positive Ionization |
| MRM Transition (Amantadine) | m/z 152.1 → 135.1[1] |
| MRM Transition (this compound) | m/z 158.0 → 141.1[1] |
Method Validation Summary
The analytical method was validated according to the US FDA guidelines for bioanalytical method validation. The key performance characteristics are summarized below.
| Validation Parameter | Result |
| Linearity Range | 0.50–500 ng/mL (r² ≥ 0.9969)[1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-batch Precision (% CV) | ≤ 5.42%[1] |
| Inter-batch Precision (% CV) | 1.27% to 4.23%[1] |
| Intra-batch Accuracy | 98.47%–105.72%[1] |
| Inter-batch Accuracy | 98.86%–105.21%[1] |
| Extraction Recovery (Amantadine) | 97.89%–100.28%[1] |
| Extraction Recovery (this compound) | 98.75%[1] |
| Matrix Factor (IS-normalized) | 0.981 to 1.012[1] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve the amantadine reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the amantadine stock solution with a diluent (e.g., 50% methanol in water) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.
Sample Preparation (Solid Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each plasma sample (except for blank matrix samples).
-
Vortex the samples for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X-C 33 µ) with methanol followed by water.[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Bioequivalence Study Design
A typical bioequivalence study for amantadine follows a single-dose, two-treatment, two-period crossover design under fasting conditions. Healthy male and non-pregnant, non-lactating female subjects are enrolled. Blood samples are collected at predetermined time points post-dose, and plasma is separated and stored frozen until analysis.
Visualizations
Caption: Experimental workflow for an amantadine bioequivalence study.
Caption: Role of this compound as an internal standard.
References
Application Note: Therapeutic Drug Monitoring of Amantadine in Human Plasma using LC-MS/MS with Amantadine-d6 as an Internal Standard
Introduction
Amantadine is a versatile therapeutic agent initially developed as an antiviral drug for the prophylaxis and treatment of influenza A.[1][2] It has since found significant application in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[3][4][5] Amantadine is well-absorbed orally and is primarily eliminated through renal excretion.[3][6] Due to its narrow therapeutic index and potential for toxicity, particularly in patients with renal impairment, therapeutic drug monitoring (TDM) of amantadine is crucial for optimizing dosage regimens and minimizing adverse effects.[3][6] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amantadine in human plasma, employing Amantadine-d6 as an internal standard to ensure accuracy and precision.
Pharmacokinetics of Amantadine
Amantadine exhibits dose-proportionate pharmacokinetics.[7] Following oral administration, it is well absorbed, with peak plasma concentrations achieved within 3-4 hours.[7] Approximately 67% of amantadine is bound to plasma proteins.[7][8] The drug has a large apparent volume of distribution (5-10 L/kg), indicating extensive tissue binding.[7] Elimination is predominantly via renal clearance through both glomerular filtration and tubular secretion.[3][6] The mean plasma elimination half-life in healthy young adults is approximately 15 hours.[7] In patients with impaired renal function, amantadine can accumulate, leading to an increased risk of toxicity.[3][6][7] While a definitive therapeutic range has not been firmly established, expected steady-state concentrations in patients receiving recommended daily dosages are generally between 200 and 1000 ng/mL.[9]
Experimental Protocol
This protocol outlines a method for the determination of amantadine in human plasma using LC-MS/MS with this compound as the internal standard.
1. Materials and Reagents
-
Amantadine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)
2. Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Synergi™ Hydro-RP C18, 150 mm × 4.6 mm, 4 µm)
3. Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of amantadine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the amantadine stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (400 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.[10]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate amantadine working standard solutions to achieve final concentrations for the calibration curve (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
4. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma (calibration standard, QC, or patient sample), add 20 µL of the IS working solution (this compound).
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Formate, pH 3.0 (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Amantadine | This compound (IS) |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 152.1 | 158.0 |
| Product Ion (m/z) | 135.1 | 141.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Workflow for the therapeutic drug monitoring of amantadine.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the therapeutic drug monitoring of amantadine in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision. The sample preparation procedure, utilizing solid-phase extraction, effectively removes matrix components that could interfere with the analysis. The chromatographic and mass spectrometric conditions are optimized for the selective detection and quantification of amantadine. This method is suitable for clinical laboratories performing TDM to support personalized dosing of amantadine, particularly in vulnerable patient populations such as the elderly and those with renal insufficiency. Regular monitoring of amantadine plasma concentrations can help clinicians maintain therapeutic levels while avoiding potential toxicities, leading to improved patient outcomes.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 5. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Clinical Pharmacokinetics of Amantadine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 7. e-lactancia.org [e-lactancia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labcorp.com [labcorp.com]
- 10. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Solid-Phase Extraction Method for Amantadine Quantification in Human Plasma Using Amantadine-d6 Internal Standard
Abstract
This application note details a robust and sensitive solid-phase extraction (SPE) method for the quantification of amantadine in human plasma. The protocol utilizes amantadine-d6 as a stable, deuterated internal standard (IS) to ensure accuracy and precision. The straightforward SPE procedure is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a high-throughput solution for clinical and research applications. This method is particularly well-suited for bioequivalence studies and therapeutic drug monitoring.
Introduction
Amantadine is an antiviral medication also used in the treatment of Parkinson's disease. Accurate and reliable quantification of amantadine in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and patient safety. Solid-phase extraction is a widely used sample preparation technique that effectively removes matrix interferences, leading to cleaner extracts and improved analytical sensitivity. The use of a deuterated internal standard, this compound, closely mimics the analyte's behavior during extraction and ionization, correcting for potential variability and enhancing the method's robustness.
Experimental
Materials and Reagents
-
Amantadine hydrochloride (reference standard)
-
This compound hydrochloride (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) Cartridges: Phenomenex Strata-X-C 33 µm[1][2]
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1]
Preparation of Solutions
-
Amantadine Stock Solution (1000 µg/mL): Dissolve an appropriate amount of amantadine hydrochloride in methanol.
-
This compound Stock Solution (100 µg/mL): Dissolve 1.0 mg of this compound hydrochloride in 10.0 mL of methanol.[2]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol.
-
Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and quality control (QC) samples.[2]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 (v/v) ratio.[1][2]
Solid-Phase Extraction Protocol
-
Sample Pre-treatment: To 200 µL of plasma sample, add the this compound internal standard.
-
Conditioning: Condition the Phenomenex Strata-X-C SPE cartridges.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge.
-
Analysis: Analyze the eluate using LC-MS/MS.
LC-MS/MS Parameters
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)[1]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v)[1][2]
-
Ionization Mode: Positive Ionization[1]
-
Detection: Multiple Reaction Monitoring (MRM)[1]
Results and Discussion
The described solid-phase extraction method coupled with LC-MS/MS analysis provides excellent sensitivity and selectivity for the quantification of amantadine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.50 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9969 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | [1] |
| Limit of Detection (LOD) | 0.18 ng/mL | [1] |
| Intra-batch Precision | ≤ 5.42% | [1] |
| Inter-batch Precision | ≤ 5.42% | [1] |
| Accuracy | 98.47% - 105.72% | [1] |
| Extraction Recovery | 97.89% - 100.28% | [1] |
| IS-Normalized Matrix Factor | 0.981 - 1.012 | [1] |
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Amantadine Analysis.
Conclusion
The solid-phase extraction method presented in this application note is a reliable and efficient procedure for the quantification of amantadine in human plasma. The protocol, which incorporates this compound as an internal standard, demonstrates excellent linearity, precision, accuracy, and recovery. This high-throughput method is suitable for routine analysis in clinical and research laboratories.
References
Application Note: Quantification of Amantadine in Cerebrospinal Fluid using Amantadine-d6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amantadine is a versatile drug used in the treatment of viral infections and neurological disorders such as Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action includes the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. Monitoring the concentration of amantadine in cerebrospinal fluid (CSF) is crucial for understanding its pharmacokinetics, target engagement, and therapeutic efficacy in neurological conditions. This application note provides a detailed protocol for the quantification of amantadine in CSF using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Amantadine-d6 as a stable isotope-labeled internal standard (IS).
While a specific, validated method for amantadine in CSF utilizing this compound was not found in the cited literature, this protocol has been adapted from a validated method for human plasma, a common and effective strategy in bioanalytical chemistry.[1][2][3] The lower protein content of CSF may allow for a more simplified sample preparation procedure.
Quantitative Data Summary
The following tables summarize the performance characteristics of a comparable LC-MS/MS method for amantadine in a biological matrix.[1] These values provide an expected performance benchmark for the adapted CSF method.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.50 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9969 |
| Limit of Detection (LOD) | 0.18 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| LLOQ QC (0.50 ng/mL) | ≤ 5.42% | ≤ 4.88% | 98.47% - 105.72% |
| Low QC (1.50 ng/mL) | ≤ 3.85% | ≤ 3.21% | 99.11% - 104.33% |
| Medium QC (200 ng/mL) | ≤ 2.98% | ≤ 2.54% | 100.25% - 103.85% |
| High QC (400 ng/mL) | ≤ 2.11% | ≤ 1.98% | 101.13% - 102.95% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Amantadine | 97.89% - 100.28% | 0.981 - 1.012 |
| This compound | 98.55% - 101.12% | - |
Experimental Protocols
This section details the adapted methodology for the quantification of amantadine in CSF.
Materials and Reagents
-
Amantadine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human cerebrospinal fluid (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C 33 µm)[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 200 µL of CSF, add the internal standard (this compound) to achieve a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of amantadine reference standard.
-
Pre-treatment: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated CSF sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent.[1]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 2.5 minutes.[2]
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Experimental Workflow
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantification of Amantadine in Tissue Samples using Amantadine-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amantadine is an antiviral and antiparkinsonian drug that requires precise quantification in tissue samples for pharmacokinetic, toxicological, and drug distribution studies. This application note provides a detailed protocol for the sensitive and selective quantification of amantadine in various tissue matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, amantadine-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
The described method involves tissue homogenization, protein precipitation, and solid-phase extraction (SPE) for sample cleanup, followed by analysis using a triple quadrupole mass spectrometer. This robust workflow is suitable for researchers in pharmacology, toxicology, and drug development requiring reliable quantification of amantadine in tissue samples.
Principle
Tissue samples are homogenized and spiked with the internal standard, this compound. Proteins are then precipitated using acetonitrile. Following centrifugation, the supernatant is subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte and internal standard. The purified extract is then analyzed by LC-MS/MS in the positive ion mode using multiple reaction monitoring (MRM). The concentration of amantadine in the sample is determined by comparing the peak area ratio of amantadine to this compound against a calibration curve prepared in a similar matrix.
Materials and Reagents
-
Amantadine hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
McIlvaine buffer (pH 3.0)
-
Oasis® MCX SPE cartridges
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of amantadine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the amantadine primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank tissue homogenate with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/g) and QC samples (e.g., low, mid, high concentrations).
Tissue Sample Preparation
-
Homogenization: Accurately weigh approximately 0.5 g of tissue sample. Add 2 mL of McIlvaine buffer (pH 3.0) and homogenize the tissue until a uniform consistency is achieved.
-
Spiking: Add a known amount of the this compound internal standard working solution to each homogenate.
-
Protein Precipitation: Add 7 mL of acetonitrile to the tissue homogenate. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for solid-phase extraction.
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an Oasis® MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.
-
Elution: Elute the amantadine and this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Parameters:
-
Column: A suitable C18 column (e.g., Synergi™ Hydro-RP C18, 150 mm × 4.6 mm, 4 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1
-
-
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Amantadine Quantification in Tissue
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Accuracy (at QC levels) | 85% - 115% |
| Precision (RSD% at QC levels) | < 15% |
| Recovery | 79.3% - 91.7%[1] |
| Matrix Effect | Minimal |
Visualizations
Amantadine's Proposed Mechanism of Action
Amantadine's therapeutic effects in Parkinson's disease are believed to be mediated through multiple mechanisms, including the enhancement of dopamine release, inhibition of dopamine reuptake, and antagonism of NMDA receptors.
Caption: Proposed mechanism of action of Amantadine.
Experimental Workflow for Amantadine Quantification in Tissue
The following diagram outlines the key steps in the analytical workflow for quantifying amantadine in tissue samples.
Caption: Workflow for amantadine quantification.
Conclusion
The LC-MS/MS method described provides a reliable and robust approach for the quantification of amantadine in tissue samples. The use of this compound as an internal standard ensures accuracy and precision, making this method highly suitable for preclinical and research studies. The detailed protocol for sample preparation, including solid-phase extraction, allows for effective removal of matrix interferences, leading to high-quality data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Amantadine-d6 in LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects when using Amantadine-d6 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of your analyte.[4][5][6] When using this compound as an internal standard, matrix effects can disproportionately affect the analyte and the internal standard, compromising the reliability of your results.
Q2: I'm observing poor signal intensity and reproducibility for this compound. Could this be a matrix effect?
A2: Yes, poor signal intensity and inconsistent results are common symptoms of matrix effects.[1] Co-eluting substances from your biological matrix (e.g., plasma, urine, saliva) can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to signal suppression.[4][7] It is crucial to investigate whether matrix effects are the root cause of the issue.
Q3: How can I experimentally confirm that matrix effects are impacting my this compound signal?
A3: Two primary experimental methods to assess matrix effects are the post-extraction addition experiment and the post-column infusion experiment. The post-extraction addition method provides a quantitative measure of the matrix effect, while the post-column infusion method offers a qualitative view of ion suppression or enhancement across the chromatographic run.[8]
Q4: My results indicate significant ion suppression for this compound. What are the common strategies to mitigate this?
A4: Several strategies can be employed to reduce or eliminate matrix effects:
-
Sample Preparation: Optimize your sample cleanup procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2][4]
-
Chromatographic Separation: Modify your LC method to improve the separation of this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[4]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[4][9] However, ensure that the diluted concentration of your analyte remains above the lower limit of quantification (LLOQ).
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for matrix effects.[9][10]
Q5: Can the choice of ionization source settings influence matrix effects for this compound?
A5: Yes, optimizing ion source parameters can help mitigate matrix effects. Adjusting settings such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature can influence the ionization process and potentially reduce the impact of interfering compounds.[11] It is recommended to perform source optimization experiments to find the most robust conditions for your specific application.
Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantitative Assessment of Matrix Effect
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Pre-Spiked Sample): Spike a blank biological matrix with the this compound standard at the same concentration as Set A before the extraction process. Process this sample through your established extraction procedure.
-
Set C (Post-Spiked Sample): Process a blank biological matrix through your established extraction procedure. Spike the resulting extract with the this compound standard at the same concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect: Use the following formula to calculate the matrix effect percentage:
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effect
This experiment identifies at which retention times matrix effects occur.
Methodology:
-
System Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the MS detector, post-column, using a T-connector.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
-
Data Acquisition: Monitor the signal intensity of this compound over the entire chromatographic run.
-
Data Analysis: A stable, flat baseline indicates no matrix effect. Any dips in the baseline correspond to regions of ion suppression, while peaks indicate ion enhancement. This allows you to see if interfering components are co-eluting with your analyte.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for matrix effect evaluations in bioanalytical method validation.
| Parameter | Calculation Formula | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | The IS-normalized MF should have a CV ≤ 15% |
| Recovery (%RE) | (Peak Response of Pre-Spiked Sample / Peak Response of Post-Spiked Sample) * 100 | Consistent and reproducible |
| Process Efficiency (%PE) | (Peak Response of Pre-Spiked Sample / Peak Response of Neat Sample) * 100 | Consistent and reproducible |
Data adapted from regulatory guidance principles.
Visual Troubleshooting Guides
Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting matrix effects.
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Workflow for the post-extraction addition experiment.
Caption: Diagram of a post-column infusion experimental setup.
References
- 1. zefsci.com [zefsci.com]
- 2. Troubleshooting in lcms | PPT [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Quantitative Detection of Toxic Elements in Food Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. shimadzu.at [shimadzu.at]
Preventing isotopic back-exchange of Amantadine-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the isotopic back-exchange of Amantadine-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for this compound?
A: Isotopic back-exchange is a chemical process where a stable isotope, such as deuterium (D), on a molecule is replaced by a protium (¹H) atom from the surrounding environment, typically from a solvent. For this compound, a deuterated internal standard used in quantitative analysis, back-exchange can compromise the isotopic purity of the standard. This leads to a decrease in the concentration of the desired deuterated molecule and an increase in partially deuterated or non-deuterated Amantadine. Such changes can significantly impact the accuracy and reliability of analytical measurements, leading to erroneous quantification of the target analyte.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A: The deuterium atoms on this compound that are attached to or are in close proximity to the primary amine group are the most susceptible to back-exchange. Protons on heteroatoms like nitrogen are readily exchangeable. The mechanism often involves the protonation of the amine group, followed by the exchange of deuterium with protons from the solvent.
Q3: What are the primary factors that promote the back-exchange of deuterium on this compound?
A: The primary factors influencing the rate of isotopic back-exchange are:
-
pH: The exchange process can be catalyzed by both acids and bases. For amines, the exchange rate is generally higher under neutral to basic conditions.
-
Solvent: Protic solvents, such as water, methanol, and ethanol, can readily donate protons and thus facilitate back-exchange. Aprotic solvents, like acetonitrile and dimethyl sulfoxide (DMSO), are less likely to cause this issue.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Q4: How can I minimize back-exchange during sample preparation and analysis?
A: To minimize back-exchange, it is crucial to control the experimental conditions. Key strategies include:
-
Solvent Selection: Whenever possible, use aprotic solvents for sample reconstitution and as the mobile phase in liquid chromatography.
-
pH Control: Maintain an acidic pH (e.g., pH 3.0) in aqueous solutions and mobile phases.[1] This helps to keep the amine group protonated and reduces the likelihood of exchange.
-
Temperature Control: Keep samples and solutions at low temperatures (e.g., 4°C or frozen for storage) to slow down the exchange rate. During analysis, consider using a cooled autosampler.
-
Minimize Exposure Time: Reduce the time this compound is in contact with protic solvents or exposed to unfavorable pH conditions.
Troubleshooting Guide
Problem 1: Loss of isotopic purity in this compound stock or working solutions.
| Possible Cause | Recommended Solution |
| Inappropriate solvent for storage | Prepare and store stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO. If an aqueous solution is necessary, use deuterated water (D₂O) and buffer to an acidic pH. |
| High storage temperature | Store stock and working solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For daily use, keep solutions refrigerated at 2-8°C. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use vials to avoid multiple freeze-thaw cycles. |
| Contamination with water | Ensure all solvents are of high purity and low water content. Use fresh solvents and properly sealed containers. |
Problem 2: Inconsistent or drifting internal standard signal during LC-MS analysis.
| Possible Cause | Recommended Solution |
| Back-exchange in the mobile phase | If using a protic mobile phase, ensure it is acidified (e.g., with 0.1% formic acid or to pH 3.0 with ammonium formate).[1] Consider increasing the proportion of organic, aprotic solvent in the mobile phase. |
| Elevated temperature in the autosampler or column compartment | Set the autosampler temperature to a lower value (e.g., 4°C). While column temperature is often elevated for chromatographic reasons, be aware that this can contribute to on-column exchange. |
| Prolonged residence time in the analytical system | Optimize the chromatographic method to achieve a shorter run time, minimizing the exposure of this compound to the mobile phase. |
Problem 3: Appearance of partially deuterated Amantadine peaks in the mass spectrum.
| Possible Cause | Recommended Solution |
| Back-exchange during sample extraction from biological matrices (e.g., plasma) | Use protein precipitation with a cold aprotic solvent like acetonitrile. If using liquid-liquid extraction, choose a non-protic extraction solvent and minimize the time the sample is in an aqueous environment, especially at neutral or basic pH. |
| Instability in processed samples | Analyze processed samples as quickly as possible. If storage is necessary, keep them at low temperatures. |
| Initial isotopic purity of the standard is lower than specified | Verify the isotopic purity of the this compound standard upon receipt using high-resolution mass spectrometry (HR-MS) or NMR. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a high-purity aprotic solvent (e.g., acetonitrile or methanol).
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the solution to a clean, amber glass vial.
-
Store the stock solution at -20°C or below.
-
-
Working Solution Preparation:
-
Bring the stock solution to room temperature before use.
-
Dilute the stock solution to the desired concentration using the mobile phase or reconstitution solvent that will be used in the analysis. For LC-MS applications, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid.
-
Prepare fresh working solutions daily if possible. If storing, keep them refrigerated at 2-8°C for short-term use (up to one week, stability should be verified).
-
Protocol 2: Sample Preparation from Human Plasma using Protein Precipitation
-
Sample Thawing:
-
Thaw frozen plasma samples in a water bath at room temperature.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (if necessary):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of acetonitrile/10 mM ammonium formate, pH 3.0 (80:20, v/v)).[2]
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
References
Technical Support Center: Stability of Amantadine-d6 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amantadine-d6 in various biological matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma?
While extensive public data on the stability of this compound is limited, its use as an internal standard in validated bioanalytical methods for Amantadine suggests it exhibits sufficient stability under typical laboratory conditions. For a method to be considered valid, the internal standard must be stable throughout the sample handling, processing, and analysis time. A bioanalytical method developed for Amantadine in human plasma utilized this compound as the internal standard, implying its stability was assessed and deemed acceptable for the study's requirements[1].
For illustrative purposes, the following tables summarize expected stability data for this compound in human plasma based on typical acceptance criteria for bioanalytical method validation.
Illustrative Stability Data for this compound in Human Plasma
Table 1: Bench-Top Stability of this compound in Human Plasma at Room Temperature (~25°C)
| Duration (hours) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 0 | 100 | 101.2 | 101.2% |
| 4 | 100 | 98.7 | 98.7% |
| 8 | 100 | 99.5 | 99.5% |
| 24 | 100 | 97.8 | 97.8% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 1 | 100 | 100.5 | 100.5% |
| 2 | 100 | 99.1 | 99.1% |
| 3 | 100 | 98.3 | 98.3% |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Duration (months) | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | % Nominal |
| 1 | 100 | 102.1 | 102.1% |
| 3 | 100 | 99.8 | 99.8% |
| 6 | 100 | 100.3 | 100.3% |
| 12 | 100 | 98.9 | 98.9% |
Q2: What are the standard protocols for evaluating the stability of this compound?
Standard stability assessments for deuterated internal standards like this compound in biological matrices are outlined in regulatory guidelines for bioanalytical method validation[2][3]. The three key stability experiments are bench-top, freeze-thaw, and long-term stability.
Experimental Protocols
Protocol 1: Bench-Top Stability Assessment
This protocol determines the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample handling time during routine analysis.
-
Preparation of Quality Control (QC) Samples: Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare low and high concentration QC samples.
-
Storage: Aliquot the QC samples and leave them on the bench at room temperature (~25°C) for specific time points (e.g., 0, 4, 8, 24 hours).
-
Sample Analysis: At each time point, process the samples using the validated bioanalytical method.
-
Data Evaluation: Compare the mean concentration of the stored QC samples against freshly prepared calibration standards and control samples (time 0). The mean concentration should be within ±15% of the nominal concentration.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol evaluates the stability of this compound after repeated freezing and thawing cycles.
-
Preparation of QC Samples: Prepare low and high concentration QC samples of this compound in the desired biological matrix.
-
Freeze-Thaw Cycles: Subject the QC samples to a minimum of three freeze-thaw cycles. For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Sample Analysis: After the final thaw, analyze the samples using the validated bioanalytical method.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration when compared to freshly prepared standards and control samples that have not undergone freeze-thaw cycles.
Protocol 3: Long-Term Stability Assessment
This protocol assesses the stability of this compound over the expected duration of sample storage for a study.
-
Preparation of QC Samples: Prepare a sufficient number of low and high concentration QC samples of this compound in the biological matrix.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Sample Analysis: Analyze the QC samples at various time points (e.g., 1, 3, 6, 12 months) using the validated bioanalytical method.
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration when compared to freshly prepared calibration standards and control samples.
Troubleshooting Guide
Issue 1: Inconsistent or decreasing this compound response during a run.
-
Possible Cause: Bench-top instability. This compound may be degrading in the processed samples in the autosampler.
-
Troubleshooting Steps:
-
Verify the autosampler temperature. Ensure it is set to a temperature that minimizes degradation (e.g., 4°C).
-
Perform a bench-top stability test in the processed matrix (e.g., post-extraction solvent) to confirm stability over the expected run time.
-
If instability is confirmed, consider modifying the extraction solvent or reducing the batch size to minimize the time samples spend in the autosampler before injection.
-
Issue 2: Chromatographic peak for this compound is separate from the Amantadine peak.
-
Possible Cause: Isotope effect. The presence of deuterium can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small shift in retention time on a chromatographic column[4][5].
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to try and achieve co-elution.
-
Evaluate Impact: If complete co-elution cannot be achieved, it is crucial to assess if this separation impacts the accuracy and precision of the assay. Differential matrix effects can occur if the two peaks elute in regions with varying degrees of ion suppression or enhancement[6].
-
Matrix Effect Evaluation: Conduct a thorough matrix effect investigation to ensure that the response of this compound accurately tracks that of Amantadine across different lots of the biological matrix.
-
Issue 3: High variability in the this compound signal across different samples.
-
Possible Cause: Inconsistent extraction recovery or significant matrix effects that are not being adequately compensated for by the internal standard.
-
Troubleshooting Steps:
-
Review Extraction Procedure: Ensure the sample extraction method is robust and reproducible. Check for any inconsistencies in pipetting, vortexing, or evaporation steps.
-
Investigate Matrix Effects: Analyze samples from multiple sources of the biological matrix to assess the degree of ion suppression or enhancement. If significant variability is observed, further optimization of the sample cleanup or chromatographic method may be necessary.
-
Consider a Different Internal Standard: In rare cases where a deuterated internal standard does not adequately track the analyte due to unforeseen interactions or matrix effects, a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled) or a structural analog might be considered[7].
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. scispace.com [scispace.com]
Technical Support Center: Minimizing Ion Suppression with Amantadine-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amantadine-d6 as an internal standard to minimize ion suppression in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs during the ionization process in the mass spectrometer's ion source. Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of the analyte of interest, leading to a decreased signal intensity. This suppression can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to underestimation of the analyte concentration or even false-negative results.
Q2: How does using this compound help in minimizing ion suppression?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Amantadine. Since it is structurally identical to Amantadine, with the only difference being the presence of six deuterium atoms, it co-elutes with the analyte during chromatographic separation. Consequently, both Amantadine and this compound are subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the typical LC-MS/MS parameters for the analysis of Amantadine with this compound?
While specific parameters should be optimized for your instrument and application, a common starting point for the analysis of Amantadine and this compound involves:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is frequently used. For example, a Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) has been shown to be effective.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) is common. A typical composition is 80:20 (v/v) acetonitrile:buffer.[1]
-
Flow Rate: A flow rate of 0.8 mL/min is a reasonable starting point.[2]
-
-
Mass Spectrometry (MS/MS):
Troubleshooting Guides
Issue 1: Significant Ion Suppression is Still Observed Despite Using this compound.
-
Possible Cause 1: High Matrix Load. Even with an internal standard, an excessively high concentration of matrix components can lead to non-linear suppression effects that are not fully compensated.
-
Possible Cause 2: Co-elution of a Highly Suppressive Compound. A specific compound in the matrix might be co-eluting very closely with Amantadine and causing significant, localized suppression.
-
Troubleshooting Step: Adjust your chromatographic method to improve the separation of Amantadine from the interfering peak. This can be achieved by modifying the mobile phase composition, gradient profile, or trying a different column chemistry.
-
-
Possible Cause 3: Incorrect Internal Standard Concentration. The concentration of the internal standard should be appropriate for the expected analyte concentration range.
-
Troubleshooting Step: Ensure the concentration of this compound is sufficient to provide a stable and reproducible signal but not so high that it contributes to detector saturation or introduces significant isotopic crosstalk.
-
Issue 2: Poor Peak Shape or Low Signal Intensity for Both Amantadine and this compound.
-
Possible Cause 1: Suboptimal Mobile Phase pH. The ionization efficiency of Amantadine is pH-dependent.
-
Troubleshooting Step: Ensure the mobile phase pH is acidic (e.g., around 3.0) to promote the protonation of the primary amine group of Amantadine, which is necessary for efficient positive mode ESI.[1]
-
-
Possible Cause 2: Inefficient Sample Extraction. The chosen sample preparation method may not be providing adequate recovery of the analyte and internal standard.
-
Troubleshooting Step: Evaluate the extraction recovery of your method. If recovery is low, consider alternative extraction techniques or optimize the parameters of your current method (e.g., different SPE sorbent, different extraction solvent).
-
Quantitative Data Summary
The use of this compound as an internal standard has been demonstrated to effectively compensate for matrix effects, resulting in high accuracy and precision.
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Reference |
| IS-Normalized Matrix Factor | 0.981 | 1.012 | 0.995 | [1] |
| Extraction Recovery (%) | 97.89 | 100.28 | 98.55 | [1] |
| Matrix Effect (%) | 99.0 | 102.9 | 101.5 | [4] |
| Recovery (%) | 97.2 | 98.2 | 97.8 | [4] |
-
Matrix Factor: A value close to 1 indicates minimal matrix effect after normalization with the internal standard.
-
Extraction Recovery: High and consistent recovery across different concentrations indicates an efficient sample preparation method.
Experimental Protocol: Quantification of Amantadine in Human Plasma
This protocol provides a general workflow for the quantification of Amantadine in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add a known concentration of this compound working solution.
-
Vortex mix the sample.
-
Condition a Phenomenex Strata-X-C 33 µm SPE cartridge.[1]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering components.
-
Elute Amantadine and this compound from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a suitable mobile phase gradient.
-
Detect and quantify Amantadine and this compound using the specified MRM transitions in positive ESI mode.
3. Data Analysis
-
Integrate the peak areas for both Amantadine and this compound.
-
Calculate the peak area ratio of Amantadine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Amantadine quantification using this compound.
Caption: Mitigation of ion suppression with a stable isotope-labeled internal standard.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amantadine-d6 Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic issues with Amantadine-d6, particularly concerning peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed with this compound?
A1: The most prevalent peak shape problems encountered during the analysis of this compound are peak tailing and, to a lesser extent, peak fronting. Peak tailing manifests as an asymmetrical peak with a drawn-out tail, while peak fronting appears as a leading edge that is less steep than the trailing edge.[1][2] These issues can compromise the accuracy of integration and the overall resolution of the chromatographic separation.
Q2: Why is this compound prone to peak tailing?
A2: Amantadine is a primary amine with a pKa of approximately 9.0, making it a basic compound.[1] In its protonated (ionized) form, it can interact strongly with residual silanol groups on the surface of silica-based reversed-phase columns (like C18). These secondary interactions are a primary cause of peak tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor in controlling the peak shape of basic compounds like Amantadine. At a low pH (e.g., pH 3), the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated Amantadine molecules, leading to improved peak symmetry.[1][3] Conversely, at a higher pH, the silanol groups are more ionized, increasing the likelihood of secondary interactions and peak tailing.
Q4: What is a good starting point for a mobile phase for this compound analysis on a C18 column?
A4: A good starting point for a mobile phase on a C18 column is a mixture of acetonitrile and an aqueous buffer with a low pH. For example, a mobile phase consisting of acetonitrile and 10 mM ammonium formate at pH 3.0 has been shown to provide good peak shape and retention.[1][3]
Q5: Are there alternative chromatographic techniques to reversed-phase HPLC for this compound analysis?
A5: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are excellent alternatives for polar and basic compounds like Amantadine. HILIC columns can provide better retention for polar compounds, while mixed-mode columns offer a combination of reversed-phase and ion-exchange properties that can significantly improve peak shape and selectivity.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in the analysis of this compound. This guide provides a systematic approach to troubleshooting and resolving this problem.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing for this compound.
Quantitative Data Summary: Expected Impact of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Expected Peak Asymmetry Factor (Af) | Rationale |
| < 4 | Closer to 1.0 (Symmetrical) | Silanol groups on the stationary phase are protonated, minimizing secondary interactions with the protonated this compound. |
| 4 - 7 | > 1.2 (Moderate Tailing) | Partial ionization of silanol groups leads to increased secondary interactions. |
| > 7 | >> 1.5 (Severe Tailing) | Silanol groups are fully ionized, leading to strong interactions with the protonated this compound. |
Guide 2: Addressing Peak Fronting
While less common than tailing, peak fronting can also occur. This is often related to sample overload or issues with the sample solvent.
Troubleshooting Workflow for Peak Fronting
Caption: A workflow for diagnosing and resolving peak fronting issues.
Experimental Protocols
Below are detailed methodologies for common analytical approaches for this compound.
Protocol 1: Reversed-Phase LC-MS/MS Method
This protocol is a common starting point for the bioanalysis of Amantadine.
Methodology
| Parameter | Specification |
| Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent[1][3] |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0B: AcetonitrileGradient: Isocratic (e.g., 80:20 A:B)[1][3] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 - 10 µL |
| Sample Preparation | Solid Phase Extraction (SPE) is recommended for complex matrices like plasma.[1] |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode.MRM Transition for this compound: m/z 158.0 → 141.1[1][3] |
Protocol 2: HILIC Method for Enhanced Retention of Polar Amantadine
This protocol is suitable when increased retention is required for this compound, especially when it elutes too close to the void volume in reversed-phase methods.
Methodology
| Parameter | Specification |
| Column | HILIC column (e.g., silica, amide, or zwitterionic phase) |
| Mobile Phase | A: AcetonitrileB: 10 mM Ammonium Acetate in WaterGradient: Start with a high percentage of A (e.g., 95%) and gradually increase B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 2 - 5 µL |
| Sample Preparation | Ensure the final sample solvent has a high organic content to be compatible with the initial mobile phase. |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode. |
Logical Relationship between Chromatographic Problems and Solutions
Caption: Mapping common chromatographic problems to their respective solutions.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amantadine-d6 Calibration Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amantadine-d6 as an internal standard for the quantification of Amantadine.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
This compound is a stable isotope-labeled (SIL) internal standard (IS). It is chemically identical to Amantadine, the analyte of interest, but has a different mass due to the deuterium atoms. Its primary role is to correct for variability during the analytical process, including sample preparation, injection volume differences, and instrument response fluctuations.[1][2] By adding a known concentration of this compound to all calibrators, quality control samples, and unknown samples, the ratio of the analyte signal to the internal standard signal is used to create the calibration curve and quantify the analyte.[1] This ensures more accurate and precise results.
Q2: What are the general acceptance criteria for a calibration curve in a bioanalytical method?
According to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, a calibration curve should meet the following criteria:
-
It should consist of a blank sample (matrix without analyte or IS), a zero sample (matrix with IS but no analyte), and at least six non-zero concentration levels.
-
The correlation coefficient (r²) should be greater than 0.99.[3]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[4]
-
At least 75% of the calibration standards must meet these criteria.[4]
Q3: What concentration range is typical for an Amantadine calibration curve?
The concentration range should be selected based on the expected concentrations in the study samples. A published LC-MS/MS method for Amantadine in human plasma utilized a calibration curve ranging from 0.50 ng/mL to 500 ng/mL.[2][5] Another study demonstrated a linear range of 50–1500 ng/mL.[6] The chosen range must be validated for linearity, accuracy, and precision.
Q4: How do I prepare my calibration standards?
Calibration standards should be prepared by spiking a blank biological matrix (the same as your study samples) with known concentrations of Amantadine.[7] It is best practice to use separate stock solutions for preparing calibration standards and quality control (QC) samples. A detailed protocol for preparing standards is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Non-linear calibration curve (low r² value) | 1. Inaccurate pipetting during standard preparation.2. Inappropriate concentration range (saturation at high concentrations).3. Matrix effects.4. Contamination of blank matrix or glassware. | 1. Review and practice proper pipetting technique. Consider using automated pipetting systems for better precision.2. Narrow the concentration range or use a weighted linear regression model (e.g., 1/x or 1/x²).3. Evaluate matrix effects by comparing the response of the analyte in the matrix to the response in a clean solvent. If significant, optimize the sample preparation method to remove interferences.4. Use fresh solvents and thoroughly cleaned glassware. Inject a solvent blank to check for system contamination. |
| High variability in replicate injections | 1. Inconsistent injection volume.2. LC system issues (e.g., pump fluctuations, leaks).3. Instability of the analyte or internal standard in the autosampler. | 1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.2. Perform system suitability tests and check for stable pressure.3. Verify the stability of processed samples under the autosampler conditions and for the duration of the analytical run. |
| Poor accuracy at the LLOQ | 1. Low signal-to-noise ratio.2. Interference from the matrix.3. Adsorption of the analyte to plasticware or the LC system. | 1. Optimize MS parameters to increase sensitivity. Ensure the analyte response at the LLOQ is at least five times the response of the blank.[7]2. Improve the sample cleanup procedure to remove interfering components.3. Use low-binding tubes and vials. Condition the LC system by injecting a high-concentration standard before the analytical run. |
| Internal standard response is not consistent across samples | 1. Inconsistent addition of the internal standard.2. Degradation of the internal standard.3. Ion suppression or enhancement that affects the IS differently than the analyte. | 1. Ensure the internal standard is accurately and consistently added to all samples.2. Check the stability of the internal standard in the stock solution and in the final processed samples.3. Investigate for matrix effects. While a SIL-IS should co-elute and experience similar matrix effects as the analyte, significant differences can still occur. |
| "Over-curve" samples (analyte concentration exceeds the ULOQ) | 1. The concentration of the analyte in the unknown sample is higher than the highest calibration standard. | 1. Dilute the sample with a blank matrix so that the concentration falls within the validated range of the calibration curve. The dilution factor must be accounted for in the final concentration calculation. Note that simply diluting the sample with solvent is not appropriate for internal standard methods as it will change the analyte-to-IS ratio.[8] |
Data Presentation
Table 1: Bioanalytical Method Validation Acceptance Criteria (based on FDA Guidelines)
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.99[3] |
| Standard Deviation from Nominal | Within ±15% (±20% for LLOQ)[4] |
| Number of Standards | Minimum of 6 non-zero standards[7] |
| Accuracy | |
| Mean Concentration | Within ±15% of nominal values (±20% for LLOQ) |
| Precision | |
| Coefficient of Variation (CV) | ≤ 15% (≤ 20% for LLOQ) |
Table 2: Example Performance Data for an Amantadine LC-MS/MS Method
| Parameter | Value | Reference |
| Calibration Curve Range | 0.50–500 ng/mL | [2][5] |
| Correlation Coefficient (r²) | ≥ 0.9969 | [2][5] |
| Intra-batch Precision (% CV) | ≤ 5.42% | [2][5] |
| Inter-batch Precision (% CV) | 1.27% to 4.23% | [5] |
| Accuracy | 98.47% to 105.72% | [2][5] |
| Extraction Recovery | 97.89% to 100.28% | [2][5] |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
This protocol is based on a validated method for the determination of Amantadine in human plasma.[5]
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Amantadine and a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: From the Amantadine stock solution, prepare a series of working standard solutions by serial dilution in methanol:water (50:50, v/v) to achieve the desired concentrations for the calibration curve points.
-
Spiking: To prepare the calibration standards, add the appropriate Amantadine working standard solution to drug-free human plasma to achieve final concentrations of 0.50, 1.00, 5.00, 20.0, 80.0, 200, 400, and 500 ng/mL.
-
Internal Standard Addition: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels: 0.50 ng/mL (LLOQ), 1.50 ng/mL (low QC), 150 ng/mL (medium QC), and 450 ng/mL (high QC). QC stock solutions should be prepared independently from the calibration standard stock solution.
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquot 200 µL of plasma sample (calibrator, QC, or unknown) into a clean tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution to each sample, except for the blank.
-
Alkalinize the samples by adding 100 µL of 0.1 M NaOH and vortex briefly.
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the prepared sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 x 1.0 mL of water.
-
Dry the cartridge for 2 minutes under nitrogen.
-
Elute the analyte and internal standard with 500 µL of the mobile phase solution.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
Mandatory Visualization
Caption: Experimental workflow for Amantadine quantification.
Caption: Logic diagram for troubleshooting calibration curve failures.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing variability in Amantadine-d6 response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in Amantadine-d6 response during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Amantadine, where six hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly for the quantification of Amantadine in biological matrices like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The stable isotope labeling allows it to be distinguished from the non-labeled Amantadine by the mass spectrometer while having nearly identical chemical and physical properties.
Q2: Why is an internal standard like this compound necessary for accurate quantification?
A2: Internal standards are crucial for correcting for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[3] By adding a known amount of this compound to all samples, calibration standards, and quality controls, any loss of analyte during extraction or fluctuations in instrument response will affect both the analyte and the internal standard similarly. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to more accurate and precise results.
Q3: What are the key considerations when preparing this compound stock and working solutions?
A3: Stock solutions of this compound are typically prepared by dissolving the neat material in methanol.[1][4] Working solutions are then made by diluting the stock solution with an appropriate solvent, often a mixture of methanol and water. It is crucial to ensure the accurate weighing of the neat material and precise dilutions. Stock and working solutions should be stored at refrigerated temperatures (2-8 °C) to ensure stability.[1]
Q4: Can this compound be used in applications other than as an internal standard?
A4: While its predominant use is as an internal standard, deuterated compounds like this compound can also be used in metabolic fate studies. The deuterium labeling can help in tracing the metabolism of the drug in vivo, as the resulting metabolites will also be deuterium-labeled.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across Samples
Symptoms:
-
The peak area of this compound is inconsistent across samples in the same analytical run.
-
The coefficient of variation (%CV) for the this compound response is unacceptably high.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample preparation | - Ensure that the same volume of this compound internal standard working solution is added to every sample, standard, and QC. Use a calibrated pipette. - Thoroughly vortex or mix each sample after the addition of the internal standard to ensure homogeneity. - For solid-phase extraction (SPE), ensure cartridges are conditioned and washed consistently. Inconsistent flow rates during loading, washing, or elution can lead to variability. |
| Matrix effects | - Matrix effects, where components in the biological matrix suppress or enhance the ionization of the analyte and/or internal standard, can vary between samples. - Evaluate matrix effects by comparing the this compound response in extracted blank plasma to its response in a neat solution. - If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a different SPE sorbent or a liquid-liquid extraction) or modifying the chromatographic conditions to separate the interfering components from this compound. |
| Instrument instability | - An unstable electrospray can lead to fluctuating signal intensity. Check the spray needle for clogging or damage. - Monitor the system pressure throughout the run. Fluctuations may indicate a leak or a problem with the pump. - Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's recommendations. |
Issue 2: Poor Recovery of this compound
Symptoms:
-
The peak area of this compound is consistently low in all processed samples compared to a neat standard.
-
The calculated recovery is below the acceptable range (typically 80-120%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal extraction procedure | - For Solid-Phase Extraction (SPE): - Ensure the pH of the sample is appropriate for the retention of Amantadine on the SPE sorbent. Amantadine is a primary amine, so a cation exchange mechanism is often used.[1] - Optimize the wash steps to remove interferences without eluting this compound. - Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. - For Liquid-Liquid Extraction (LLE): - Ensure the pH of the aqueous phase is adjusted to maximize the partitioning of the un-ionized form of Amantadine into the organic solvent. - Test different organic solvents to find one with optimal extraction efficiency for Amantadine. |
| Degradation of this compound | - Although generally stable, improper storage or handling can lead to degradation. - Prepare fresh stock and working solutions of this compound. - Evaluate the stability of this compound in the biological matrix under the conditions of the experiment (e.g., freeze-thaw cycles, bench-top stability).[1] |
| Adsorption to labware | - Amantadine, being a primary amine, can adsorb to glass and plastic surfaces. - Consider using silanized glassware or polypropylene tubes to minimize adsorption. - Include a small percentage of an organic solvent or a buffer in the reconstitution solvent to reduce non-specific binding. |
Experimental Protocols
Protocol: Quantification of Amantadine in Human Plasma by LC-MS/MS
This protocol is adapted from a validated bioanalytical method.[1]
1. Preparation of Solutions
-
Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Amantadine hydrochloride in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound Working Solution (100 ng/mL): Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of Amantadine working solutions to prepare calibration standards ranging from 0.5 to 500 ng/mL and QCs at low, medium, and high concentrations.
2. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, standard, or QC in a polypropylene tube, add 20 µL of the this compound working solution (100 ng/mL). Vortex for 10 seconds.
-
Add 100 µL of 0.1 M NaOH and vortex briefly.
-
Condition a cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of water.
-
Dry the cartridge under nitrogen for 2 minutes.
-
Elute Amantadine and this compound with 500 µL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 UHPLC or equivalent |
| Column | Phenomenex Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) |
| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Shimadzu LCMS-8040 triple quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Amantadine: m/z 152.1 → 135.1 this compound: m/z 158.0 → 141.1[1] |
Visualizations
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Impact of sample preparation on Amantadine-d6 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amantadine-d6. The following sections address common issues related to sample preparation that can impact the performance of this compound in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Amantadine, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in the quantitative analysis of Amantadine in biological samples, such as plasma and urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, leading to more accurate and precise results.[1]
Q2: What are the most common sample preparation techniques for Amantadine analysis?
The most prevalent sample preparation techniques for Amantadine and its deuterated internal standard in biological matrices include:
-
Solid Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte of interest.[1][2]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquid phases.[3][4]
-
Protein Precipitation (PPT): A simpler and faster method that involves adding a solvent, typically acetonitrile, to precipitate proteins from the sample.[2]
Q3: Is derivatization required for Amantadine analysis by LC-MS/MS?
While older analytical methods sometimes required derivatization to improve the chromatographic properties and detectability of Amantadine, modern LC-MS/MS methods are highly sensitive and selective and generally do not require this step.[1] This simplifies the sample preparation process and reduces the potential for analytical variability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, with a focus on the impact of sample preparation.
Issue 1: Low Recovery of this compound
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting this compound from the biological matrix.
-
Improper pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of Amantadine, which is a basic compound.
-
Incomplete Elution (SPE): The elution solvent in an SPE protocol may not be strong enough to completely remove this compound from the sorbent.
-
Analyte Binding: this compound may bind to proteins or other matrix components that are not effectively removed during sample preparation.
Troubleshooting Steps:
-
Optimize Extraction Method: If using LLE, experiment with different organic solvents and pH adjustments of the aqueous phase. For SPE, evaluate different sorbent types (e.g., reversed-phase, ion exchange) and optimize the wash and elution steps.
-
Adjust pH: For LLE and SPE, ensure the pH of the sample is adjusted to an appropriate level (typically alkaline for a basic drug like Amantadine) to maximize its unionized form, which is more readily extracted into an organic solvent.[1]
-
Strengthen Elution Solvent (SPE): If incomplete elution is suspected, try a stronger elution solvent or a combination of solvents. For example, adding a small amount of a volatile acid or base to the elution solvent can improve recovery.
-
Evaluate Protein Precipitation: If protein binding is a concern, ensure the protein precipitation step is efficient. This can be checked by analyzing the protein content of the supernatant.
Issue 2: High Variability in this compound Signal
Possible Causes:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.
-
Incomplete Solvent Evaporation: Residual extraction solvent can affect the chromatography and ionization.
-
Sample Stability Issues: this compound may be unstable under the storage or processing conditions.
Troubleshooting Steps:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize variability in pipetting and extraction steps.
-
Improve Sample Cleanup: To mitigate matrix effects, a more rigorous sample cleanup method like SPE is recommended over simpler methods like protein precipitation.[1]
-
Ensure Complete Evaporation: If an evaporation step is used, ensure it is carried out to completion and that the reconstitution solvent is appropriate for the LC mobile phase.
-
Assess Stability: Perform stability studies of this compound in the biological matrix under different storage and processing conditions to ensure its integrity.
Issue 3: Poor Peak Shape or Chromatographic Performance
Possible Causes:
-
Incompatible Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation may be too strong, leading to peak fronting or splitting.
-
Matrix Overload: Injecting a sample that is not sufficiently clean can lead to column fouling and poor peak shape.
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of Amantadine.
Troubleshooting Steps:
-
Optimize Reconstitution Solvent: The reconstitution solvent should ideally be the same as or weaker than the initial mobile phase composition.
-
Enhance Sample Cleanup: Implement a more effective sample preparation method, such as SPE, to reduce the amount of matrix components injected onto the column.
-
Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to optimize the peak shape. For Amantadine, a slightly acidic mobile phase is often used.[1]
Data Presentation: Impact of Sample Preparation on Amantadine Performance
The following table summarizes typical performance characteristics of different sample preparation methods for Amantadine analysis. The values are representative and may vary depending on the specific laboratory conditions and instrumentation.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | 80 - 120 | < 15 | High |
| Liquid-Liquid Extraction (LLE) | 90 - 110 | 90 - 110 | < 10 | Medium |
| Solid Phase Extraction (SPE) | 95 - 105[1][2] | 95 - 105[1][2] | < 5[1] | Low to Medium |
Note:
-
Recovery: The percentage of the analyte of interest recovered from the sample matrix during the extraction process.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte in the mass spectrometer. A value close to 100% indicates a minimal matrix effect.
-
Precision (%RSD): The relative standard deviation, which indicates the reproducibility of the method.
-
Throughput: The number of samples that can be processed in a given amount of time.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol provides a general procedure for the precipitation of proteins from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the tube.
-
Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a general LLE procedure for the extraction of Amantadine from plasma.
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean glass tube.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to basify the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex the tube for 2 minutes to facilitate the extraction.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid Phase Extraction (SPE) Protocol
This protocol outlines a general SPE procedure using a mixed-mode cation exchange cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 200 µL of the plasma sample by adding 20 µL of the this compound internal standard and 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Protein Precipitation (PPT) Experimental Workflow.
Caption: Liquid-Liquid Extraction (LLE) Experimental Workflow.
Caption: Solid Phase Extraction (SPE) Experimental Workflow.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of homogenous liquid–liquid extraction and dispersive liquid–liquid microextraction for extraction and preconcentration of amantadine from biological samples followed by its indirect determination by flame atomic absorption spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Amantadine Using Amantadine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of amantadine in biological matrices, with a specific focus on the use of its deuterated analog, amantadine-d6, as an internal standard. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in selecting and implementing robust and reliable bioanalytical assays.
Introduction
Amantadine is an antiviral and antiparkinsonian drug, and its accurate quantification in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalytical methods. This approach compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results. This guide compares key performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for amantadine analysis.
Comparison of Bioanalytical Method Performance
The following table summarizes the key validation parameters for different LC-MS/MS methods developed for the quantification of amantadine using a deuterated internal standard. This allows for a direct comparison of their performance.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS³) | Alternative Method (HPLC-UV with derivatization) |
| Internal Standard | This compound[1][2] | Amantadine-d15[3][4] | Rimantadine[5] |
| Linearity (r²) | > 0.99[1] | > 0.995[3][4] | Not explicitly stated, but linearity was assessed. |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] | 50 ng/mL[3][4] | 25 ng/mL (as detection limit)[6] |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL[1] | 1500 ng/mL[3][4] | Not explicitly stated. |
| Accuracy (% Bias) | Within ± 15% of nominal values.[1] | < 8.0%[3][4] | Not explicitly stated. |
| Precision (% RSD) | Intra-day: ≤ 5.8%, Inter-day: ≤ 7.9%[1] | Intra-day and Inter-day: < 8.0%[3][4] | Intra-day: < 5.1%, Inter-day: < 7.6%[6] |
| Recovery (%) | Amantadine: 85.2-91.5%, this compound: 88.7%[1] | Within acceptable limits.[3][4] | Approximately 70%[7] |
| Matrix Effect | Not significant.[1] | Within acceptable limits.[3][4] | Not explicitly stated. |
| Analysis Time | Short analysis time.[1] | 3 minutes[3][4] | Retention times of 12.6 and 22.2 min for derivatives.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the compared LC-MS/MS methods.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method demonstrates high sensitivity and is suitable for pharmacokinetic studies.[1][2]
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Alkalinize the sample by adding 100 µL of 0.1 M NaOH.
-
Load the sample onto a pre-conditioned Strata-X-C 33 µm SPE cartridge.
-
Wash the cartridge with 2 x 1.0 mL of water.
-
Dry the cartridge under nitrogen gas.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Synergi Hydro-RP 80 Å (150 mm × 4.6 mm, 4 µm) C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) (80:20, v/v).[2]
-
Flow Rate: Isocratic elution.
-
Injection Volume: Specified by the instrument settings.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific mass transitions for amantadine and this compound are monitored.
Method 2: LC-MS³ with Protein Precipitation
This method offers high selectivity and a simple sample preparation procedure.[3][4]
1. Sample Preparation (Protein Precipitation):
-
Pre-treat plasma samples with acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for injection.
2. Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB-C18 column (4.6 mm × 50 mm, 2.7 μm).[3][4]
-
Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water (A) and 30% acetonitrile (B).[3][4]
-
Column Temperature: 40 °C.[3]
-
Autosampler Temperature: 25 °C.[3]
-
Injection Volume: 1 µL.[3]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Triple-stage fragmentation (MS³).
-
MS³ Transitions:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation for amantadine using LC-MS/MS.
Caption: Workflow for Amantadine Bioanalytical Method Validation.
Logical Relationship of Validation Parameters
This diagram illustrates the interconnectedness of key bioanalytical method validation parameters as defined by regulatory guidelines such as those from the FDA and EMA.[8][9][10][11]
Caption: Interrelationship of Bioanalytical Validation Parameters.
Conclusion
The choice of a bioanalytical method for amantadine quantification should be guided by the specific requirements of the study. The LC-MS/MS method with SPE offers excellent sensitivity, making it ideal for studies requiring low detection limits. The LC-MS³ method with protein precipitation provides a simpler and faster sample preparation protocol with high selectivity. Both methods demonstrate acceptable accuracy, precision, and linearity, meeting the stringent requirements of regulatory bodies like the FDA and EMA for bioanalytical method validation. The use of a deuterated internal standard like this compound is a critical component for ensuring the reliability of the obtained data. For less demanding applications or where MS instrumentation is unavailable, HPLC with UV detection after derivatization can be an alternative, though it may lack the sensitivity and selectivity of MS-based methods.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
Amantadine-d6 vs. Alternative Internal Standards: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for amantadine quantification. This guide provides a comprehensive comparison of Amantadine-d6 with other potential internal standards, supported by experimental data from published literature.
The ideal internal standard should co-elute with the analyte, exhibit similar ionization and extraction characteristics, and not interfere with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard due to their high degree of similarity to the analyte. However, other deuterated analogues and structural analogues can also be employed. This guide will delve into the performance characteristics of this compound and Amantadine-d15, and discuss the potential use of structural analogues.
Performance Comparison of Deuterated Internal Standards
This compound as an Internal Standard
A study by Patel et al. (2018) details a sensitive and rapid LC-MS/MS method for the determination of amantadine in human plasma using this compound as the internal standard.[1]
Table 1: Performance Characteristics of Amantadine Analysis using this compound Internal Standard [1]
| Parameter | Result |
| Linearity Range | 0.50 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9969 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-day Precision (% CV) | |
| 0.50 ng/mL (LLOQ) | 5.42% |
| 1.50 ng/mL (LQC) | 2.15% |
| 200 ng/mL (MQC) | 0.56% |
| 400 ng/mL (HQC) | 1.34% |
| Inter-day Precision (% CV) | |
| 1.50 ng/mL (LQC) | 4.23% |
| 200 ng/mL (MQC) | 1.27% |
| 400 ng/mL (HQC) | 2.58% |
| Intra-day Accuracy (%) | |
| 0.50 ng/mL (LLOQ) | 105.72% |
| 1.50 ng/mL (LQC) | 101.47% |
| 200 ng/mL (MQC) | 98.47% |
| 400 ng/mL (HQC) | 99.14% |
| Inter-day Accuracy (%) | |
| 1.50 ng/mL (LQC) | 105.21% |
| 200 ng/mL (MQC) | 98.86% |
| 400 ng/mL (HQC) | 100.34% |
| Mean Extraction Recovery (Amantadine) | 97.89% - 100.28% |
| Mean Extraction Recovery (this compound) | 98.75% |
| IS-Normalized Matrix Factor | 0.981 - 1.012 |
Amantadine-d15 as an Internal Standard
A more recent study by Li et al. (2022) developed and validated an LC-MS³ method for amantadine quantification in human plasma using Amantadine-d15 as the internal standard.[2]
Table 2: Performance Characteristics of Amantadine Analysis using Amantadine-d15 Internal Standard [2]
| Parameter | Result |
| Linearity Range | 50 - 1500 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (% RSD) | |
| 150 ng/mL (Low QC) | < 10.7% |
| 600 ng/mL (Medium QC) | < 10.7% |
| 1200 ng/mL (High QC) | < 10.7% |
| Inter-day Precision (% RSD) | |
| 150 ng/mL (Low QC) | < 10.7% |
| 600 ng/mL (Medium QC) | < 10.7% |
| 1200 ng/mL (High QC) | < 10.7% |
| Intra-day Accuracy (% RE) | |
| 150 ng/mL (Low QC) | 90.4% to 102.4% |
| 600 ng/mL (Medium QC) | 90.4% to 102.4% |
| 1200 ng/mL (High QC) | 90.4% to 102.4% |
| Inter-day Accuracy (% RE) | |
| 150 ng/mL (Low QC) | 90.4% to 102.4% |
| 600 ng/mL (Medium QC) | 90.4% to 102.4% |
| 1200 ng/mL (High QC) | 90.4% to 102.4% |
| Matrix Effect | 99.0% - 102.9% |
Discussion of Alternative Internal Standards
Structural Analogues
In the absence of a stable isotope-labeled internal standard, a structural analogue can be considered. For amantadine, a potential candidate could be a closely related adamantane derivative. For instance, amantadine itself has been successfully used as an internal standard for the quantification of memantine, another adamantane derivative. This suggests that a structural analogue could potentially track the extraction and ionization behavior of amantadine.
However, it is crucial to note that structural analogues rarely provide the same level of accuracy and precision as SIL internal standards. Differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention, which may not fully compensate for matrix effects.
Experimental Protocols
Method Using this compound Internal Standard[1]
Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma, add the internal standard (this compound).
-
Perform SPE on a Phenomenex Strata-X-C cartridge.
-
Wash the cartridge and elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
LC Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1
-
Method Using Amantadine-d15 Internal Standard[2]
Sample Preparation: Protein Precipitation
-
To plasma samples, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: 70% 0.1% formic acid and 30% acetonitrile
-
Flow Rate: 0.8 mL/min
-
Mass Spectrometer: QTRAP 5500
-
Ionization Mode: Positive Ion Mode
-
MS³ Transitions:
-
Amantadine: m/z 152.2 → 135.3 → 107.4
-
Amantadine-d15: m/z 167.0 → 150.3 → 118.1
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two methods described.
Caption: Workflow for Amantadine Analysis using this compound IS.
References
A Comparative Guide: LC-MS/MS versus GC-MS for Amantadine Quantification with Amantadine-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like amantadine is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of amantadine in biological matrices, with a focus on the use of its deuterated internal standard, Amantadine-d6.
This comparison delves into the experimental protocols and performance data for each method, offering a comprehensive overview to aid in the selection of the most suitable technique for specific research needs. While extensive data is available for LC-MS/MS methodologies, this guide also synthesizes the available information on GC-MS approaches to provide a balanced perspective.
At a Glance: Key Differences
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Simple (Protein Precipitation or Solid-Phase Extraction) | More complex (often requires derivatization) |
| Throughput | High | Lower, due to sample preparation |
| Sensitivity | High (sub-ng/mL levels) | Generally good, but can be limited by derivatization efficiency |
| Specificity | High | High |
| Matrix Effects | Can be a concern, requires careful management | Generally less susceptible to ion suppression |
| Instrumentation | Widely available in bioanalytical labs | Standard in many analytical laboratories |
Experimental Workflows
The general analytical workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage, particularly sample preparation, differ significantly.
Inter-laboratory Comparison of Amantadine Analysis: A Focus on Amantadine-d6 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of amantadine in biological matrices, with a specific focus on the performance of methods utilizing Amantadine-d6 as an internal standard. The information is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reliable analytical procedures for amantadine.
Data Summary: Performance of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for amantadine determination, highlighting the key validation parameters. This allows for a direct comparison of the methods' sensitivity, accuracy, and precision.
| Parameter | LC-MS/MS with this compound IS[1][2] | LC-MS/MS with 1-(1-adamantyl)pyridinium bromide IS[3][4] | LC-ESI-MS with Desloratadine IS[5] | HPLC-UV with Memantine IS (derivatization) | Spectrophotometry[6][7] |
| Linearity Range | 0.50–500 ng/mL | 20-5000 µg/L | 3.9-1000 ng/mL | 28-171 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9969 | > 0.99 | Not specified | 0.999 | 0.9927 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 20 µg/L | 3.9 ng/mL | 0.69 µg/mL | Not specified |
| Limit of Detection (LOD) | 0.18 ng/mL | 20 µg/L | Not specified | 0.23 µg/mL | 3.58 µg/mL |
| Intra-assay Precision (% CV) | ≤ 5.42% | < 6% | < 8.43% | < 2.0% | Not specified |
| Inter-assay Precision (% CV) | ≤ 5.42% | < 8% | < 10.59% | < 2.0% | Not specified |
| Accuracy | 98.47% - 105.72% | Not specified | Not specified | 98.9% - 99.6% | Not specified |
| Recovery | 97.89% - 100.28% | 99% - 101% | ~70% | 98.9% - 99.6% | 99.40% |
| Matrix | Human Plasma | Human Serum | Human Plasma | Tablets | Pharmaceutical Formulation |
Experimental Protocol: LC-MS/MS with this compound
This section details the experimental methodology for the quantification of amantadine in human plasma using a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard (IS).[1][2]
Materials and Reagents
-
Amantadine (purity 99.59%)
-
This compound (purity 99.99%)
-
HPLC grade methanol and acetonitrile
-
Analytical reagent grade ammonium formate, formic acid, and sodium hydroxide
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)
-
Milli-Q water
Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of amantadine.
-
Internal Standard Addition: Add the this compound internal standard solution to all samples, calibration standards, and quality control samples.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges.
-
Load the plasma samples.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Analytical Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) or equivalent.[1][2]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v).[1][2]
-
Flow Rate: Isocratic elution.
-
Injection Volume: Appropriate for the system.
-
Mass Spectrometry:
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for amantadine analysis using LC-MS/MS with this compound internal standard.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of serum amantadine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to FDA-Compliant Amantadine-d6 Method Validation
This guide provides a comprehensive comparison of a validated LC-MS/MS method for the quantification of amantadine in human plasma, utilizing amantadine-d6 as an internal standard, against the backdrop of U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation. This resource is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods compliant with regulatory standards.
FDA Bioanalytical Method Validation Guidelines: A Summary
The FDA's guidance on bioanalytical method validation ensures the reliability and reproducibility of analytical data used in regulatory submissions. Key validation parameters and their general acceptance criteria are summarized below.
| Validation Parameter | FDA Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity | The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must meet the accuracy criteria of ±15% (±20% for LLOQ). |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and internal standard (IS) in at least six individual sources of the biological matrix. The response of any interfering component should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response. |
| Stability | Analyte stability should be demonstrated under various conditions, including freeze-thaw, short-term (bench-top), long-term storage, and in-process. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Comparative Analysis of a Validated this compound Method
The following sections detail a validated LC-MS/MS method for amantadine in human plasma, as described by Shrivastav et al. (2018), and compare its performance to the FDA guidelines. While this guide focuses on the this compound method, data from a similar method utilizing amantadine-d15 as an internal standard (Zhang et al., 2022) is also included for comparative purposes.
Table 1: Comparison of Validated Amantadine LC-MS/MS Methods against FDA Guidelines
| Validation Parameter | FDA Guideline | This compound Method (Shrivastav et al., 2018)[1] | Amantadine-d15 Method (Zhang et al., 2022) |
| Linearity Range | N/A | 0.50–500 ng/mL | 50–1500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9969 | > 0.995 |
| LLOQ | N/A | 0.50 ng/mL | 50 ng/mL |
| Intra-day Accuracy | ±15% (±20% at LLOQ) | 98.47% to 105.72% | < 8.0% (as % deviation) |
| Inter-day Accuracy | ±15% (±20% at LLOQ) | 99.15% to 104.25% | < 8.0% (as % deviation) |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤ 5.42% | < 8.0% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | ≤ 4.88% | < 8.0% |
| Extraction Recovery | N/A | 97.89%–100.28% | Within acceptable limits (not specified) |
| Matrix Effect | N/A | IS-normalized matrix factors: 0.981 to 1.012 | Within acceptable limits (not specified) |
Experimental Protocols
This compound Method (Shrivastav et al., 2018)[1]
-
Sample Preparation: Solid-phase extraction (SPE) was employed. To 200 µL of plasma, 50 µL of this compound (internal standard) working solution was added. The samples were then loaded onto a Phenomenex Strata-X-C 33 µm SPE cartridge.
-
Chromatographic Conditions:
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Monitored Transitions (MRM):
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1
-
-
Amantadine-d15 Method (Zhang et al., 2022)
-
Sample Preparation: Protein precipitation was used. Plasma samples were treated with acetonitrile as the extracting solution.
-
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: Isocratic elution with 70% 0.1% formic acid and 30% acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
-
Instrument: QTRAP 5500 mass spectrometer
-
Ionization Mode: Positive ion mode
-
Monitored Transitions (MS³):
-
Amantadine: m/z 152.2 → 135.3 → 107.4
-
Amantadine-d15: m/z 167.0 → 150.3 → 118.1
-
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of a bioanalytical method validation according to FDA guidelines and the specific experimental workflow for the this compound method.
References
Performance Under Pressure: A Comparative Guide to Internal Standards for Amantadine Bioanalysis
For researchers and scientists engaged in the bioanalysis of amantadine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative results. This guide provides a detailed comparison of the performance of Amantadine-d6 and an alternative, Amantadine-d15, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. The information presented herein is intended for drug development professionals and researchers seeking to establish robust and reproducible bioanalytical assays for amantadine.
Linearity, Accuracy, and Precision: A Head-to-Head Comparison
The performance of an internal standard is critically evaluated based on its ability to ensure the linearity of the calibration curve, as well as the accuracy and precision of the measurements. The following tables summarize the validation data for this compound and Amantadine-d15 from published studies.
Table 1: Performance Data for this compound as an Internal Standard [1]
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 0.50–500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9969 |
| Intra-batch Precision (% CV) | ≤ 5.42% |
| Inter-batch Precision (% CV) | 1.27% to 4.23% |
| Intra-batch Accuracy | 98.47%–105.72% |
| Inter-batch Accuracy | 98.86%–105.21% |
| Mean Extraction Recovery | 98.75% |
Table 2: Performance Data for Amantadine-d15 as an Internal Standard [2][3][4]
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 50–1500 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Intra-day Precision (% RSD) | < 8.0% |
| Inter-day Precision (% RSD) | < 8.0% |
| Intra-day Accuracy | < 8.0% |
| Inter-day Accuracy | < 8.0% |
| Extraction Recovery | Within acceptable limits |
It is important to note that the data for this compound was obtained using an LC-MS/MS method, while the data for Amantadine-d15 was generated using an LC-MS³ method. The LC-MS³ method, with an additional fragmentation step, can offer enhanced selectivity and reduced background noise[2][4].
Experimental Workflow and Protocols
A clear understanding of the experimental procedure is crucial for replicating and validating analytical methods. The following diagram and protocol describe a typical workflow for the bioanalysis of amantadine in human plasma using this compound as an internal standard.
Detailed Experimental Protocol for this compound Method[1]
1. Preparation of Stock and Working Solutions:
-
Amantadine Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of amantadine in methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of amantadine and this compound by appropriate dilution of the stock solutions with methanol.
2. Sample Preparation:
-
To 200 µL of human plasma, add the this compound internal standard working solution.
-
Perform solid-phase extraction (SPE) using a suitable SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 analytical column (e.g., Synergi™ Hydro-RP C18, 150 mm × 4.6 mm, 4 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate suitable for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1
-
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of amantadine.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of amantadine to this compound against the nominal concentration of amantadine.
-
Determine the concentration of amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Both this compound and Amantadine-d15 demonstrate excellent performance as internal standards for the bioanalysis of amantadine. This compound has been shown to provide high accuracy and precision in a validated LC-MS/MS method with a wide linear range. Amantadine-d15, utilized in an LC-MS³ method, also exhibits strong linearity, precision, and accuracy, with the potential for enhanced selectivity. The choice between these internal standards may depend on the specific requirements of the assay, the available instrumentation, and the desired level of sensitivity and selectivity. The detailed experimental protocol provided for the this compound method serves as a robust starting point for the development and validation of bioanalytical assays for amantadine in a research or clinical setting.
References
- 1. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Robustness Testing of Analytical Methods Using Amantadine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method robustness using Amantadine-d6 as an internal standard. It is designed to assist researchers, scientists, and drug development professionals in establishing resilient and reliable analytical methods for the quantification of Amantadine. The information presented is supported by experimental data and detailed methodologies, ensuring a practical and evidence-based approach to method validation.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] This process provides an indication of the method's reliability during normal usage and is a key requirement by regulatory bodies such as the FDA and EMA.[2] A robust method ensures consistent and reliable results, which is paramount in drug development and quality control.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended in quantitative bioanalysis to compensate for variability in the analytical process.[3] A SIL-IS is structurally identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior helps to correct for variations in sample preparation, injection volume, matrix effects, and instrument response.
Comparison of Internal Standards for Amantadine Analysis
While this compound is a commonly used and effective internal standard for the bioanalysis of Amantadine, other deuterated variants such as Amantadine-d15 have also been successfully employed. The choice of internal standard can influence the overall performance and robustness of the analytical method.
The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction characteristics. Both this compound and Amantadine-d15 are expected to have nearly identical chromatographic behavior to unlabeled Amantadine. The primary difference lies in their mass, which is exploited in mass spectrometry for differentiation.
Below is a comparative summary of key performance parameters for analytical methods using this compound and Amantadine-d15 as internal standards, based on published literature.
| Parameter | This compound as Internal Standard | Amantadine-d15 as Internal Standard |
| Analytical Technique | LC-MS/MS | LC-MS/MS (LC-MS³) |
| Linearity Range | 0.50–500 ng/mL[4][5] | 50–1500 ng/mL[4][6] |
| Correlation Coefficient (r²) | ≥ 0.9969[4][5] | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[4][5] | 50 ng/mL[6] |
| Intra- and Inter-day Precision (%RSD) | ≤ 5.42%[4][5] | < 10.7% |
| Intra- and Inter-day Accuracy | 98.47% to 105.72%[4][5] | 90.4% to 102.4% |
| Extraction Recovery of Amantadine | 97.89%–100.28%[4][5] | Not explicitly stated, but within acceptable limits |
| IS-Normalized Matrix Factor | 0.981 to 1.012[4][5] | 99.0%–102.9% |
Note: The performance parameters are from different studies and may not be directly comparable due to variations in instrumentation, sample preparation, and specific method conditions. However, this table provides a general overview of the expected performance when using these internal standards. Both this compound and Amantadine-d15 have demonstrated their suitability for the bioanalysis of Amantadine, providing good linearity, precision, and accuracy.
Experimental Protocols
A detailed experimental protocol is crucial for conducting a thorough robustness study. The following sections outline a typical protocol for the robustness testing of an LC-MS/MS method for Amantadine in human plasma, using this compound as the internal standard.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Amantadine and this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate volumes of the working solutions.
Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X-C).
-
Load 200 µL of plasma sample (calibration standard, QC, or unknown) to which a fixed amount of this compound internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Method
A typical LC-MS/MS method for the analysis of Amantadine is as follows:
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Shimadzu LCMS-8040 triple quadrupole mass spectrometer or equivalent.
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Robustness Testing Protocol
During robustness testing, deliberately vary critical method parameters to assess the impact on the analytical results. A common approach is to use a Design of Experiments (DoE) methodology, such as a fractional factorial design.[1]
Parameters to Vary:
-
Mobile Phase pH: Vary the pH of the aqueous component of the mobile phase (e.g., ± 0.2 units).[1]
-
Mobile Phase Composition: Alter the ratio of organic to aqueous phase (e.g., ± 2%).[1]
-
Column Temperature: Adjust the column oven temperature (e.g., ± 5°C).[1]
-
Flow Rate: Modify the mobile phase flow rate (e.g., ± 0.1 mL/min).[1]
-
Different Column Lots: Analyze samples using columns from different manufacturing lots.[1]
-
Different Analysts: Have different analysts perform the sample preparation and analysis.
Acceptance Criteria:
The system suitability parameters (e.g., peak area, retention time, peak shape) and the accuracy and precision of the QC samples should remain within the acceptance criteria defined during method validation.[1] Typically, for robustness, the results should demonstrate that the method remains accurate and repeatable.[7][8]
Visualizations
Experimental Workflow for Robustness Testing
Caption: Workflow for conducting a robustness study of an analytical method.
Logical Relationships in Robustness Testing
Caption: Relationship between varied parameters and method performance indicators.
Conclusion
Robustness testing is an indispensable part of analytical method validation that ensures the reliability and consistency of results. The use of a suitable internal standard, such as this compound, is crucial for mitigating variability in bioanalytical methods. This guide has provided a comparative overview, detailed experimental protocols, and visual workflows to aid in the design and execution of robust analytical methods for Amantadine. By following a systematic approach to robustness testing, researchers can have greater confidence in the validity of their analytical data.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma [agris.fao.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. thomasalittleconsulting.com [thomasalittleconsulting.com]
Amantadine-d6 for Bridging Studies: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantification of amantadine, with a focus on the use of its deuterated analog, amantadine-d6, in bridging studies. Ensuring data comparability across different analytical methods is critical in long-term clinical trials or when methods are updated. This compound, as a stable isotope-labeled internal standard, is instrumental in minimizing analytical variability and ensuring the reliability of pharmacokinetic data. This document offers a detailed overview of various analytical techniques, their performance characteristics, and the requisite experimental protocols to support researchers in selecting the most appropriate platform for their bioanalytical needs.
Introduction to Bridging Studies and the Role of this compound
A bridging study is essential when a bioanalytical method is changed during the course of a clinical trial. Its primary objective is to demonstrate that the new analytical method yields results that are comparable to the original method. This ensures the integrity and continuity of the data. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended in such studies.[1][2] this compound closely mimics the chemical and physical properties of amantadine, allowing it to account for variability in sample extraction, matrix effects, and instrument response.[1]
Comparison of Analytical Platforms for Amantadine Quantification
The selection of an analytical platform for amantadine quantification depends on the required sensitivity, selectivity, throughput, and the nature of the biological matrix. The following tables summarize the performance of common analytical methods for amantadine analysis.
| Parameter | LC-MS/MS | LC-MS³ | HPLC-UV (with derivatization) | Spectrophotometry |
| Linearity Range | 0.50–500 ng/mL[3] | 50–1500 ng/mL[4] | 28-171 µg/mL | 2-90 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[3] | 50 ng/mL[4] | 0.69 µg/mL | 0.16-1.91 µg/mL |
| Intra-day Precision (%RSD) | ≤ 5.42%[3] | < 8.0%[4] | Not explicitly stated | ≤ 1.63% |
| Inter-day Precision (%RSD) | ≤ 5.42%[3] | < 8.0%[4] | Not explicitly stated | Not explicitly stated |
| Accuracy | 98.47% to 105.72%[3] | 90.4% to 102.4%[4] | 98.9-99.6% | 99.8% to 100.5% |
| Extraction Recovery | 97.89%–100.28%[3] | Within acceptable limits[4] | Not explicitly stated | Not applicable |
| Internal Standard | This compound[3] | Amantadine-d15[4] | Memantine | Not applicable |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.
a. Sample Preparation (Solid Phase Extraction - SPE) [3]
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Perform solid-phase extraction using Phenomenex Strata-X-C 33 μ cartridges.
-
Wash the cartridges and elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
b. Chromatographic Conditions [3]
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 μm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
c. Mass Spectrometric Conditions [3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1
-
Liquid Chromatography with Triple Quadrupole Mass Spectrometry (LC-MS³)
This technique provides enhanced selectivity by performing an additional fragmentation step.[5]
a. Sample Preparation (Protein Precipitation) [4]
-
To a small volume of plasma (e.g., 10 µL), add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection.
b. Chromatographic Conditions [4]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: 70% 0.1% formic acid in water and 30% acetonitrile
-
Flow Rate: 0.8 mL/min
-
Run Time: 3 min
c. Mass Spectrometric Conditions [4]
-
Ionization Mode: Positive ESI
-
MS/MS/MS Transitions:
-
Amantadine: m/z 152.2 → 135.3 → 107.4
-
Amantadine-d15: m/z 167.0 → 150.3 → 118.1
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to amantadine's lack of a strong chromophore, derivatization is necessary for UV detection.
a. Derivatization and Sample Preparation
-
Perform a pre-column derivatization of amantadine with a suitable agent such as (2-Napthoxy) Acetyl chloride.
-
Extract the derivatized amantadine using an appropriate solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Column: Inertsil ODS-3V (250 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 226 nm
Visualizing the Bridging Study Workflow
A bridging study follows a structured workflow to ensure the comparability of analytical methods. The following diagram illustrates the key stages involved.
Caption: A logical workflow for a bioanalytical method bridging study.
This compound in an LC-MS/MS Analytical Workflow
The diagram below outlines the typical steps in quantifying amantadine in a biological sample using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for amantadine analysis using LC-MS/MS.
Conclusion
The choice of an analytical platform for amantadine quantification in bridging studies is a critical decision that impacts data quality and regulatory acceptance. LC-MS/MS stands out as the preferred method due to its superior sensitivity, selectivity, and ability to use a stable isotope-labeled internal standard like this compound, which is crucial for minimizing variability. While other methods like HPLC-UV and spectrophotometry exist, they often require derivatization and may not offer the same level of performance. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their specific study requirements.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Matrix Effect Studies of Amantadine-d6 in Human Plasma: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and mitigating the impact of biological matrices on analytical results is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of matrix effects on Amantadine-d6, a common internal standard for the antiviral drug Amantadine, in human plasma. The focus is on two prevalent sample preparation techniques: Solid Phase Extraction (SPE) and Protein Precipitation (PP).
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to compensate for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Ideally, the analyte and its SIL-IS co-elute and experience the same degree of ion suppression or enhancement, leading to an accurate determination of the analyte's concentration. This guide presents experimental data from two distinct methodologies to illustrate the effectiveness of this compound in mitigating matrix effects in human plasma.
Quantitative Data Presentation
The following table summarizes the key parameters for evaluating the matrix effect of Amantadine in human plasma when using this compound as an internal standard, comparing the Solid Phase Extraction and Protein Precipitation methods.
| Parameter | Solid Phase Extraction (SPE) | Protein Precipitation (PP) |
| Analyte | Amantadine | Amantadine |
| Internal Standard | This compound | Amantadine-d15 |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Recovery (Amantadine) | 97.89% - 100.28%[1] | 97.2% - 98.2%[2] |
| Mean Recovery (Internal Standard) | 98.75% (this compound)[1] | Not explicitly stated |
| IS-Normalized Matrix Factor | 0.981 - 1.012[1] | 0.990 - 1.029[2] |
| Interpretation | Minimal matrix effect observed. The IS effectively compensates for any minor ion suppression or enhancement. | Minimal matrix effect observed. The IS effectively compensates for any minor ion suppression or enhancement. |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the general workflow for evaluating matrix effects and the specific sample preparation protocols.
Experimental Protocols
Detailed methodologies for the two compared sample preparation techniques are provided below.
Method 1: Solid Phase Extraction (SPE)
This method demonstrates high recovery and effective removal of matrix interferences.
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Alkalinize the sample by adding 100 µL of 0.1 M NaOH and briefly vortex.
-
Condition a solid-phase extraction cartridge (Phenomenex Strata-X-C 33 µ) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the prepared plasma sample onto the conditioned cartridge.
-
Wash the cartridge twice with 1.0 mL of water.
-
Dry the cartridge for 2.0 minutes using nitrogen gas.
-
Elute the analyte and internal standard with 500 µL of the mobile phase.
-
Inject 10 µL of the eluate into the LC-MS/MS system.[1]
-
-
LC-MS/MS Conditions:
-
Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)
-
Flow Rate: Not specified
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Amantadine: m/z 152.1 → 135.1
-
This compound: m/z 158.0 → 141.1[1]
-
-
Method 2: Protein Precipitation (PP)
This method offers a simpler and faster workflow, suitable for high-throughput analysis.
-
Sample Preparation:
-
To 10 µL of human plasma, add 20 µL of Amantadine-d15 internal standard working solution (400 ng/mL).
-
Add 1 mL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 1 µL of the supernatant into the LC-MS/MS system.[2]
-
-
LC-MS/MS Conditions:
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: 70% 0.1% formic acid and 30% acetonitrile
-
Flow Rate: 0.8 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions (MS3):
-
Conclusion
Both Solid Phase Extraction and Protein Precipitation methods, when coupled with the use of a deuterated internal standard such as this compound or Amantadine-d15, demonstrate effective mitigation of matrix effects in human plasma for the quantification of Amantadine. The IS-normalized matrix factors in both studies are very close to 1, indicating that the internal standard accurately tracks and corrects for any ion suppression or enhancement.
The choice between SPE and PP will depend on the specific requirements of the assay. SPE provides a cleaner extract, potentially reducing long-term contamination of the mass spectrometer, but involves a more complex and time-consuming workflow. PP is a simpler and faster method, well-suited for high-throughput environments, but may result in a less clean extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amantadine-d6 in a Laboratory Setting
The proper disposal of deuterated compounds like Amantadine-d6 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures the safe handling and disposal of this substance, minimizing risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with safety data sheet recommendations and general hazardous waste management principles.
Core Disposal Principles and Safety Data Summary
The primary methods for the disposal of this compound involve incineration by a licensed hazardous waste disposal company. It is imperative to avoid discharging this compound into drains, watercourses, or the ground.[1] The following table summarizes key safety and disposal information derived from the Material Safety Data Sheet (MSDS).
| Parameter | Information | Source |
| Recommended Disposal Method | Burn in a chemical incinerator equipped with an afterburner and scrubber. | MSDS[1] |
| Professional Disposal | Offer excess and expired materials to a licensed hazardous material disposal company. | MSDS[1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | MSDS[1] |
| Accidental Release Measures | Keep unnecessary personnel away. Wear appropriate personal protective equipment. Avoid inhalation of dust. Do not touch damaged containers or spilled material without appropriate protective clothing. Ensure adequate ventilation. | MSDS[1] |
| Personal Protective Equipment (PPE) | Wear appropriate personal protective equipment. Specifics should be determined by a site-specific risk assessment. | MSDS[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Conduct all waste handling and consolidation activities within a well-ventilated area, such as a fume hood, to prevent inhalation of any dust or fumes.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect solid waste (e.g., contaminated consumables, residual product) and liquid waste (e.g., solutions containing this compound) in separate, compatible containers.
3. Container Labeling and Management:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secondary containment area to prevent spills from reaching the environment.
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company to schedule a pickup for the this compound waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and quantity.
5. Documentation and Record-Keeping:
-
Maintain a detailed log of the this compound waste generated, including the date, quantity, and how it was accumulated.
-
Retain all documentation related to the disposal of the waste, including manifests from the hazardous waste disposal company, in accordance with regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
Essential Safety and Logistics for Handling Amantadine-d6
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Amantadine-d6, a deuterated form of Amantadine used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Inspected, impervious chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] A lab coat is standard. | |
| Respiratory Protection | Respirator | A dust mask or respirator should be worn, especially when handling the powder form, to avoid inhalation of dust.[2][3] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.
| Aspect | Guideline |
| Handling | Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Use in a well-ventilated area, preferably in a laboratory fume hood.[1] Do not eat, drink, or smoke when using this product.[3][4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][5] Recommended storage temperature is -20°C for long-term (3 years) and 4°C for shorter-term (2 years) as a powder.[5] |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5] |
Spills and Disposal
Proper containment and disposal of this compound are essential to prevent environmental contamination and exposure.
| Situation | Procedure |
| Minor Spills | Use dry clean-up procedures and avoid generating dust.[2] Absorb with an inert material and place in a suitable container for disposal. |
| Major Spills | Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into sewers and public waters.[4] |
| Disposal | Dispose of in accordance with federal, state, and local regulations.[1][5] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] |
Operational Workflows
To ensure procedural clarity, the following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an accidental exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
